Technical Documentation Center

2-(3,4-Dichlorobenzenesulfonamido)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3,4-Dichlorobenzenesulfonamido)propanoic acid
  • CAS: 1008704-29-7

Core Science & Biosynthesis

Foundational

Sulfonamide-Based Amino Acid Derivatives: A Technical Guide to Synthesis and Medicinal Chemistry

Executive Summary This technical guide provides a comprehensive analysis of sulfonamide-based amino acid derivatives, a privileged scaffold in medicinal chemistry. Merging the zinc-binding capability of primary sulfonami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of sulfonamide-based amino acid derivatives, a privileged scaffold in medicinal chemistry. Merging the zinc-binding capability of primary sulfonamides with the structural diversity and chirality of amino acids creates a versatile platform for drug discovery. This guide details the synthetic methodologies, mechanistic "Tail Approaches" for Carbonic Anhydrase (CA) inhibition, and the structural logic behind sulfonamide-based HIV protease inhibitors.

Part 1: Synthetic Architectures & Protocols

The synthesis of sulfonamide amino acid derivatives predominantly relies on the nucleophilic substitution of sulfonyl chlorides by amino acids. While simple in concept, the choice of base, solvent, and protecting groups dictates the yield and enantiomeric purity.

Core Synthetic Protocol: The Schotten-Baumann Approach

This protocol describes the coupling of an aromatic sulfonyl chloride with an L-amino acid. This method is preferred for its mild conditions, preventing racemization of the sensitive amino acid chiral center.

Reagents:

  • Aromatic Sulfonyl Chloride (1.0 eq)

  • L-Amino Acid (1.1 eq)

  • Sodium Hydroxide (2M aqueous solution) or Triethylamine (organic base variant)

  • Solvent: Water/Acetone (1:1 v/v) or DCM (for organic base method)

Step-by-Step Methodology:

  • Preparation of Amino Acid Solution: Dissolve the L-amino acid (1.1 eq) in 2M NaOH (2.2 eq). The extra equivalent of base neutralizes the carboxylic acid and the HCl generated during the reaction.

  • Addition: Cool the solution to 0°C. Dropwise add the sulfonyl chloride (1.0 eq) dissolved in acetone. Maintain temperature <5°C to prevent hydrolysis of the sulfonyl chloride.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: CHCl3/MeOH 9:1).

  • Workup: Acidify the reaction mixture to pH 2.0 using 1N HCl. The sulfonamide derivative typically precipitates as a white solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water. If oil forms, extract with Ethyl Acetate, dry over Na2SO4, and concentrate.

Synthetic Workflow Diagram

The following diagram visualizes the logic flow from starting materials to the final purified scaffold.

SynthesisWorkflow Figure 1: Standard Synthetic Workflow for Sulfonamide-Amino Acid Conjugates Start Starting Materials (Sulfonyl Chloride + L-Amino Acid) Reaction Nucleophilic Attack (pH > 9, 0°C -> RT) Start->Reaction Schotten-Baumann Intermediate Sulfonamide Salt (Water Soluble) Reaction->Intermediate HCl Elimination Acidification Acidification (pH 2) Protonation Intermediate->Acidification 1N HCl Product Final Product (Precipitate/Crystal) Acidification->Product Filtration

Part 2: Medicinal Chemistry – The "Tail Approach"

The most prolific application of this scaffold is in the inhibition of Carbonic Anhydrases (CAs) . The sulfonamide moiety (


) acts as the Zinc Binding Group (ZBG), while the amino acid backbone serves as the "Tail" to induce isoform selectivity.
The "Tail" and "Three-Tails" Strategy

Human CAs (hCAs) exist as 15 isoforms. The ubiquitous hCA I and II are off-targets; the goal is often to target the tumor-associated, hypoxia-induced hCA IX and XII .

  • Mechanism: The sulfonamide nitrogen coordinates to the Zn(II) ion in the enzyme active site.

  • The Tail: The amino acid side chain extends out of the active site.

  • Selectivity Filter: The active site of hCA IX contains specific hydrophobic and hydrophilic sub-pockets at the rim. By varying the amino acid "tail" (e.g., changing Glycine to Phenylalanine or a more complex "Three-Tail" construct), researchers can sterically clash with hCA II while establishing favorable Van der Waals contacts with hCA IX.

Mechanism of Action Diagram

This diagram illustrates the binding mode where the sulfonamide anchors the molecule, and the amino acid tail dictates selectivity.

CA_Mechanism Figure 2: The 'Tail Approach' for Carbonic Anhydrase Isoform Selectivity Zn Zn(II) Ion (Active Site Deep Pocket) Sulfonamide Sulfonamide Head (-SO2NH-) Sulfonamide->Zn Coordination (Tetrahedral) Linker Amino Acid Backbone (Chiral Linker) Sulfonamide->Linker Covalent Bond Tail Tail Region (R-Group/Side Chain) Linker->Tail Projection Selectivity Isoform Selectivity (hCA IX vs hCA II) Tail->Selectivity Hydrophobic/Hydrophilic Interaction at Rim

Part 3: Antiviral Applications (HIV Protease)[1][2][3][4][5]

Beyond CAs, sulfonamide amino acid derivatives are critical in HIV protease inhibitors (e.g., Darunavir , Amprenavir ).

  • Transition State Mimicry: These drugs are peptidomimetics.[1][2] They are designed to mimic the transition state of the phenylalanine-proline cleavage site in the viral polyprotein.

  • The Flap Water Displacement: In wild-type HIV protease, a water molecule bridges the enzyme "flaps" and the substrate.[3] Sulfonamide inhibitors are often designed to displace this water molecule, forming direct hydrogen bonds with Ile50 residues. This increases binding affinity and raises the genetic barrier to resistance.

  • Structure: They typically feature a hydroxyethylamine isostere core derived from amino acids (like Phenylalanine) coupled to a sulfonamide group (often a

    
    -aminobenzenesulfonamide derivative).
    

Part 4: Experimental Validation & Data

Enzyme Inhibition Assay Protocol (Stopped-Flow)

To validate CA inhibition, the Stopped-Flow CO2 Hydration Assay is the industry standard.

  • Buffer: HEPES (20 mM, pH 7.5) with 20 mM Na2SO4 (to maintain ionic strength).

  • Indicator: Phenol Red (0.2 mM).

  • Substrate: CO2 saturated water.

  • Procedure:

    • Incubate enzyme (hCA) with the sulfonamide derivative for 15 minutes at RT.

    • Mix enzyme-inhibitor solution with CO2 solution in the stopped-flow apparatus.

    • Monitor the absorbance change at 557 nm (color change from red to yellow as pH drops due to carbonic acid formation).

    • Calculate

      
       using the Cheng-Prusoff equation.
      
Representative SAR Data (General Trends)

The following table summarizes how structural changes in the amino acid tail affect selectivity ratios (hCA II vs hCA IX).

Compound ClassAmino Acid TailhCA II

(nM)
hCA IX

(nM)
Selectivity Ratio (II/IX)Interpretation
Acetazolamide (Standard)12250.48Non-selective standard.
Sulfonamide-Gly Glycine150140~1.1Short tail offers minimal selectivity.
Sulfonamide-Phe Phenylalanine2801518.6Bulky hydrophobic tail prefers hCA IX.
Sulfonamide-Glu Glutamic Acid8590~0.9Charged tail may clash with hydrophobic pockets.
Three-Tail Hybrid Complex Linker>10,0004.5>2000Extended tail exploits remote binding sites.

Note: Data represents generalized trends from the "Tail Approach" literature (Supuran et al.) to illustrate the SAR logic.

References

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Source: Journal of Medicinal Chemistry (2020). URL:[Link]

  • The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022). URL:[Link]

  • Amino Acid Derivatives as New Zinc Binding Groups for the Design of Selective Matrix Metalloproteinase Inhibitors. Source: Journal of Medicinal Chemistry (PMC). URL:[Link]

  • Lysine sulfonamides as novel HIV-protease inhibitors: Nepsilon-acyl aromatic alpha-amino acids. Source: Bioorganic & Medicinal Chemistry Letters (PubMed). URL:[Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. Source: International Journal of Drug Delivery Technology (2021).[4] URL:[Link][4]

  • Recent Advances in Biological Active Sulfonamide based Hybrid Compounds. Source: Current Medicinal Chemistry (2022). URL:[Link]

Sources

Exploratory

Beyond the Primary Amine: Novel Sulfonamide Scaffolds in Medicinal Chemistry

Executive Summary The sulfonamide moiety ( ) is a cornerstone of medicinal chemistry, historically anchoring the "sulfa drug" antibiotic revolution.[1] However, modern drug discovery has transcended the linear primary su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfonamide moiety (


) is a cornerstone of medicinal chemistry, historically anchoring the "sulfa drug" antibiotic revolution.[1] However, modern drug discovery has transcended the linear primary sulfonamide, evolving into complex, conformationally restricted, and bioisosteric architectures. This guide explores the renaissance of sulfonamide scaffolds, focusing on sultams  (cyclic sulfonamides), sulfonimidamides  (aza-bioisosteres), and SuFEx  (Sulfur-Fluoride Exchange) enabled pharmacophores. We provide actionable synthetic strategies, mechanistic insights, and validated protocols for integrating these novel scaffolds into drug development pipelines.

Part 1: Structural Evolution & Bioisosterism

The Shift from Linear to Cyclic (Sultams)

Linear sulfonamides often suffer from rapid metabolic clearance and limited solubility. Cyclization into sultams (cyclic sulfonamides) offers a solution by "locking" the bioactive conformation, reducing entropic penalty upon binding, and altering the electronic profile of the


 group.
  • Physicochemical Impact: Sultams generally exhibit higher lipophilicity (LogP) than their open-chain counterparts but improved metabolic stability due to the steric protection of the S-N bond.

  • Therapeutic Relevance: The sultam ring is a key motif in next-generation antivirals (e.g., HCV NS3/4A protease inhibitors) and anticonvulsants, where the ring acts as a scaffold to project substituents into specific hydrophobic pockets.

Sulfonimidamides: The Chiral Bioisostere

The sulfonimidamide (


) is a mono-aza analogue of the sulfonamide. This replacement introduces a new vector for interaction:
  • Chirality: Unlike the achiral sulfonamide, the sulfur atom in sulfonimidamides is a stereogenic center (when substituents differ), allowing for the exploration of chiral space to match protein binding pockets.

  • Basicity: The additional nitrogen allows for modulation of pKa, often improving aqueous solubility and permeability compared to the parent sulfonamide.

ScaffoldEvolution cluster_0 Generation 1: Linear cluster_1 Generation 2: Cyclic cluster_2 Generation 3: Bioisosteres Linear Primary Sulfonamide (Achiral, Planar) -SO2NH2 Sultam Sultam (Conformationally Locked) Cyclic -SO2-N- Linear->Sultam Cyclization (Entropy Reduction) Sulfonimidamide Sulfonimidamide (Chiral S-Center) -S(O)(NH)N- Linear->Sulfonimidamide Aza-Substitution (Solubility/Chirality)

Figure 1: Structural evolution from classical sulfonamides to sultams and sulfonimidamides.

Part 2: Synthetic Methodologies (Causality & Mechanism)[2]

SuFEx: The Gateway to S(VI) Diversity

Sulfur-Fluoride Exchange (SuFEx), championed by Sharpless, utilizes sulfonyl fluorides (


) as "sleeping beauties"—stable under physiological conditions but highly reactive toward specific nucleophiles when activated. This allows for late-stage functionalization of drug leads.[2]
Direct Access to Sulfonimidamides (The Bull-Luisi Method)

A major hurdle in adopting sulfonimidamides was the lack of efficient synthesis. The breakthrough method by Bull and Luisi (2019) allows for the direct conversion of sulfenamides to sulfonimidamides via a hypervalent iodine-mediated NH transfer.

Mechanism:

  • Oxidation: PhI(OAc)2 oxidizes the sulfenamide sulfur.

  • Nitrene Transfer: Ammonium carbamate serves as the ammonia source, generating an iodonitrene species.[3]

  • Rearrangement: The intermediate rearranges to form the S(VI) sulfonimidamide core.

BullLuisiMechanism Step1 Sulfenamide Precursor (R-S-N-R') Intermediate Iodonitrene / Alkoxy-amino-sulfanenitrile Intermediate Step1->Intermediate Oxidation & Ligand Exchange Reagents PhI(OAc)2 + NH2CO2NH4 (Oxidant + N-Source) Reagents->Intermediate Product NH-Sulfonimidamide (R-S(O)(NH)-N-R') Intermediate->Product NH Transfer & Rearrangement

Figure 2: Mechanistic pathway for the Bull-Luisi synthesis of sulfonimidamides.

Part 3: Case Study - Carbonic Anhydrase IX Inhibition[5][6]

Target: Human Carbonic Anhydrase IX (hCA IX) is overexpressed in hypoxic tumor cells and regulates pH, promoting metastasis. Molecule: SLC-0111 (Ureido-benzenesulfonamide).[4][5] Design Logic (The "Tail Approach"):

  • Zinc Binding Group (ZBG): The primary sulfonamide (

    
    ) coordinates to the Zn(II) ion in the active site.
    
  • Linker: A ureido linker provides flexibility and hydrogen bonding.

  • Tail: A 4-fluorophenyl tail extends into the hydrophobic pocket, conferring selectivity for the IX isoform over the ubiquitous hCA II.

Part 4: Experimental Protocols

Protocol A: Synthesis of N-H Sulfonimidamides (Bull-Luisi Method)

Based on Bull, J. A., Luisi, R., et al. (2019).[6]

Objective: Convert a tertiary sulfenamide to an N-H sulfonimidamide.

Reagents:

  • Tertiary Sulfenamide substrate (1.0 equiv)

  • (Diacetoxyiodo)benzene (PhI(OAc)2) (1.5 equiv)

  • Ammonium Carbamate (NH2CO2NH4) (2.0 equiv)

  • Solvent: Methanol (MeOH) (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the sulfenamide (e.g., 1.0 mmol) in MeOH (5 mL).

  • Addition: Add Ammonium Carbamate (156 mg, 2.0 mmol) in one portion.

  • Oxidation: Add PhI(OAc)2 (483 mg, 1.5 mmol) slowly over 5 minutes. Note: The reaction is exothermic; ensure adequate stirring.

  • Reaction: Stir the mixture open to air (or under N2 balloon) at room temperature for 1–3 hours. Monitor via TLC (typically 50% EtOAc/Hexane) for the disappearance of the sulfenamide.

  • Quench: Dilute the reaction mixture with saturated aqueous NaHCO3 (10 mL) and extract with Dichloromethane (DCM) (3 x 10 mL).

  • Purification: Dry the combined organic layers over MgSO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Gradient: 0-10% MeOH in DCM) to yield the N-H sulfonimidamide .

Validation Criteria:

  • 1H NMR: Look for the disappearance of starting material peaks and the appearance of the distinct N-H proton (broad singlet, typically 2.5–4.0 ppm depending on solvent).

  • Mass Spec: Observe [M+H]+ corresponding to the addition of Oxygen and NH (+15 Da shift from sulfenamide is NOT correct; the net change from sulfenamide (S-N) to sulfonimidamide (S(O)(NH)N) is adding O and NH. Mass shift: +16 (O) + 15 (NH) - ... actually, from Sulfenamide (R-S-N) to Sulfonimidamide (R-S(=O)(=NH)-N), you add one O and one NH. Net mass change: +16 + 15 = +31 Da).

Protocol B: Carbonic Anhydrase Esterase Activity Assay

Standard Colorimetric Assay for Inhibitor Screening.

Objective: Determine the IC50 of a sulfonamide inhibitor against hCA II (or IX) using 4-nitrophenyl acetate (pNPA) as a surrogate substrate.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.4 (or 8.0 for higher activity).

  • Enzyme: Purified hCA II (Sigma-Aldrich or recombinant). Stock: 1 µM in buffer.

  • Substrate: 4-Nitrophenyl acetate (pNPA). Stock: 500 mM in Acetone. Working solution: 3 mM in water (freshly prepared).

  • Inhibitor: Test compound in DMSO.

Step-by-Step Procedure:

  • Plate Prep: In a 96-well clear microplate, add 80 µL of Assay Buffer .

  • Inhibitor: Add 10 µL of Inhibitor (serially diluted in buffer/DMSO, keeping DMSO < 5%). Include a "No Inhibitor" control (DMSO only) and a "Blank" (no enzyme).

  • Enzyme: Add 10 µL of hCA Enzyme (final conc. ~100 nM) to all wells except Blank.

  • Incubation: Incubate at 25°C for 10 minutes to allow E-I complex formation.

  • Start Reaction: Add 100 µL of 3 mM pNPA substrate to all wells using a multichannel pipette.

  • Measurement: Immediately place in a plate reader. Measure Absorbance at 405 nm (formation of 4-nitrophenolate) every 30 seconds for 15–30 minutes.

Data Analysis:

  • Calculate the initial velocity (

    
    ) from the linear portion of the Abs vs. Time curve.
    
  • Plot % Inhibition vs. Log[Inhibitor] to determine IC50.

ParameterValueNotes
Wavelength 405 nmDetects 4-nitrophenol
Substrate Conc. 1.5 mM (Final)Ensure saturation (Km ~ 10 mM)
Enzyme Conc. 50-100 nMAdjust for linear signal
Z' Factor > 0.5Required for HTS validation

References

  • Bull, J. A., Luisi, R., et al. (2019).[6] "Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6-sulfanenitrile Intermediate." Chemistry – A European Journal.

  • Supuran, C. T. (2022). "Carbonic anhydrase inhibitors as emerging agents for the treatment of hypoxic tumors." Expert Opinion on Investigational Drugs.

  • Sharpless, K. B., et al. (2014).[7] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • BenchChem. (2025).[8][9] "Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay." BenchChem Protocols.

  • Neri, D., & Supuran, C. T. (2011). "Interfering with pH regulation in tumours as a therapeutic strategy." Nature Reviews Drug Discovery.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of N-(3,4-Dichlorobenzenesulfonyl)-L-Alanine via Modified Schotten-Baumann Conditions

Executive Summary This application note details a robust, scalable protocol for coupling 3,4-dichlorobenzenesulfonyl chloride (3,4-DCBSC) with L-alanine . This reaction produces N-(3,4-dichlorobenzenesulfonyl)-L-alanine,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for coupling 3,4-dichlorobenzenesulfonyl chloride (3,4-DCBSC) with L-alanine . This reaction produces N-(3,4-dichlorobenzenesulfonyl)-L-alanine, a critical intermediate in the synthesis of peptidomimetics and antagonists for targets such as the chemokine receptors and Bcl-2 family proteins.

While standard amide couplings often require activated esters (EDC/NHS), sulfonamide formation is most efficiently achieved using Schotten-Baumann conditions . This biphasic or semi-aqueous protocol utilizes an inorganic base to scavenge the HCl byproduct while maintaining the solubility of the zwitterionic amino acid.

Key Advantages of This Protocol
  • Regioselectivity: Selectively targets the

    
    -amine without requiring carboxylate protection.
    
  • Self-Purifying: The product precipitates upon acidification, often eliminating the need for chromatography.

  • Cost-Efficiency: Uses water/organic solvent mixtures and inorganic bases (NaOH/Na

    
    CO
    
    
    
    ).

Mechanistic Principles & Logic

The reaction follows a nucleophilic substitution at the sulfur atom.[1][2] The key challenge in this synthesis is the competition between the amine nucleophile (desired pathway) and water (hydrolysis pathway).

Reaction Mechanism

The sulfonyl chloride is an electrophile.[2] Under basic conditions (pH > 9), L-alanine exists as a carboxylate salt with a free amine (NH


), making it highly nucleophilic. The base serves two roles:
  • Activation: Ensures the amino group is deprotonated.

  • Scavenging: Neutralizes the HCl generated during the substitution, driving the equilibrium forward.

Critical Control Point: The 3,4-dichloro substitution pattern on the benzene ring is electron-withdrawing. This increases the electrophilicity of the sulfur center, making it highly reactive toward the amine but also highly susceptible to hydrolysis . Therefore, temperature control (


C) is mandatory during addition.
Mechanistic Pathway (DOT Visualization)

G Start 3,4-DCBSC (Electrophile) Inter Tetrahedral Intermediate Start->Inter + Alanine (pH > 9) Hydrolysis Sulfonic Acid (Byproduct) Start->Hydrolysis + H₂O (Side Rxn) Alanine L-Alanine (Nu:) Alanine->Inter Prod Sulfonamide Product Inter->Prod - Cl⁻

Figure 1: Mechanistic pathway showing the competition between sulfonamide formation and hydrolysis.

Experimental Protocol

Materials & Reagents[3][4][5]
ReagentMW ( g/mol )Equiv.Role
L-Alanine 89.091.0Nucleophile
3,4-Dichlorobenzenesulfonyl chloride 245.511.1Electrophile
NaOH (1M Aqueous) 40.002.2 - 2.5Base/Solvent
THF (Tetrahydrofuran) 72.11SolventCo-solvent
HCl (1M and 6M) 36.46N/AWorkup (Precipitation)

Note on Stoichiometry: At least 2.0 equivalents of base are strictly required. One equivalent neutralizes the carboxylic acid of alanine (solubilizing it), and the second equivalent neutralizes the HCl produced during the reaction. We recommend 2.2–2.5 eq to maintain basic pH throughout.

Step-by-Step Procedure
Phase 1: Solubilization and Setup
  • Prepare Reaction Vessel: Use a round-bottom flask equipped with a magnetic stir bar.

  • Dissolve Alanine: Add L-Alanine (1.0 eq) to the flask. Add 1M NaOH (2.2 eq). Stir until the solution is homogeneous and clear.

    • Why? This converts the zwitterionic alanine into the soluble sodium alaninate species (

      
      ).
      
  • Add Co-Solvent: Add THF (volume equal to the aqueous base).

    • Why? 3,4-DCBSC is not water-soluble. THF creates a miscible or semi-miscible system, increasing the contact surface area between reactants.

  • Cooling: Place the flask in an ice-water bath and cool to 0–5°C.

Phase 2: Reaction[3][4]
  • Reagent Addition: Dissolve 3,4-dichlorobenzenesulfonyl chloride (1.1 eq) in a minimal amount of THF. Add this solution dropwise to the alanine mixture over 15–20 minutes.

    • Critical: Rapid addition causes localized heating and pH drops, favoring hydrolysis of the sulfonyl chloride.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 4–12 hours.

    • Monitoring: Monitor pH periodically. If pH drops below 8, add small aliquots of 1M NaOH or saturated Na

      
      CO
      
      
      
      to maintain alkalinity.
Phase 3: Workup & Purification (The "Acid Crash")
  • Organic Removal: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the THF. You will be left with an aqueous solution.

  • Washing (Optional but Recommended): Extract the basic aqueous layer once with Diethyl Ether or Ethyl Acetate.

    • Why? This removes unreacted sulfonyl chloride (which stays in the organic layer) and neutral impurities. The product remains in the water phase as a salt.

  • Precipitation: Cool the aqueous phase to 0°C. Slowly add 6M HCl with vigorous stirring until pH reaches 1–2.

    • Observation: The solution should turn cloudy as the N-sulfonyl amino acid precipitates (it is insoluble in acid).

  • Isolation: Filter the white solid using a Büchner funnel. Wash with cold water (2x) and cold hexanes (1x).

  • Drying: Dry the solid in a vacuum oven at 40°C overnight.

Experimental Workflow Visualization

Workflow Step1 Dissolve Alanine in 1M NaOH/THF Step2 Cool to 0°C Step1->Step2 Step3 Add Sulfonyl Chloride (Dropwise) Step2->Step3 Step4 Stir at RT (4-12 hrs) Step3->Step4 Step5 Remove THF (Rotavap) Step4->Step5 Step6 Wash Aqueous Phase (EtOAc/Ether) Step5->Step6 Step7 Acidify to pH 1-2 (Precipitation) Step6->Step7 Discard Organic Wash Step8 Filter & Dry Step7->Step8 Collect Solid

Figure 2: Step-by-step workflow for the synthesis and purification of the target sulfonamide.

Quality Control & Expected Data

Expected Yield
  • Typical Yield: 75% – 90%

  • Appearance: White to off-white crystalline solid.

Analytical Characterization (Simulated)

To validate the structure, look for these key signals in


H NMR (DMSO-d

or CDCl

):
Proton TypeApprox. Shift (

ppm)
MultiplicityDiagnostic Note
-COOH 12.0 - 13.0Broad SingletDisappears with D

O shake.
Sulfonamide -NH 8.0 - 8.5DoubletCouples with the

-proton.
Aromatic Ar-H 7.5 - 8.0MultipletIntegration = 3H (Specific to 3,4-dichloro pattern).

-CH
3.8 - 4.2MultipletShielded by the sulfonamide.
Methyl -CH

1.2 - 1.4DoubletCharacteristic alanine methyl.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / No Precipitate pH not low enough during workup.Ensure pH is < 2. The product is an acid; it must be fully protonated to precipitate.
Oily Product Product trapped solvent or impurities.Scratch the flask with a glass rod to induce crystallization. Recrystallize from EtOH/Water.
Starting Material Remains Hydrolysis of sulfonyl chloride.[5]Ensure temperature was 0°C during addition. Increase sulfonyl chloride equivalents to 1.2–1.3.

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • Protecting Groups for Amines: Sulfonamides. LibreTexts Chemistry. Retrieved from [Link][4][5][6][7]

  • Preparation of N-acyl amino acids.Google Patents (CN112812031A).

Sources

Application

Application Note: Site-Specific N-Alkylation and Backbone Modification in SPPS Using N-Sulfonyl Chemistries

Executive Summary The incorporation of N-sulfonyl amino acids—specifically via the 2-nitrobenzenesulfonyl (o-Nosyl) protecting group strategy—represents a critical competency in modern peptide drug discovery. Unlike stan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of N-sulfonyl amino acids—specifically via the 2-nitrobenzenesulfonyl (o-Nosyl) protecting group strategy—represents a critical competency in modern peptide drug discovery. Unlike standard Fmoc/Boc protocols which focus solely on chain elongation, N-sulfonyl chemistries unlock the Fukuyama-Mitsunobu and Fukuyama Alkylation pathways.

These pathways allow for site-specific N-alkylation (e.g., N-methylation) of the peptide backbone directly on the solid support. This modification is pivotal for:

  • Peptidomimetics: Improving metabolic stability by blocking proteolytic cleavage sites.

  • Permeability: Disrupting hydrogen bond networks to enhance membrane permeability (the "chameleon effect").

  • Conformational Constraint: Reducing conformational freedom to lock bioactive geometries.

This guide provides a validated, high-fidelity protocol for on-resin N-methylation using the o-Nosyl strategy, grounded in mechanistic logic and field-proven troubleshooting.

Mechanistic Foundation

Why N-Sulfonyl? The pKa Shift

Standard amide hydrogens (peptide bonds) have a pKa of ~17–19, requiring extremely strong bases (e.g., NaH, LiHMDS) for deprotonation—conditions incompatible with standard SPPS resins and protecting groups.

The introduction of an electron-withdrawing sulfonyl group (specifically o-nitrobenzenesulfonyl) drastically increases the acidity of the NH proton, lowering the pKa to approximately 11 .

  • Consequence: The sulfonamide can be deprotonated by non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]

  • Result: This generates a sulfonamide anion that acts as a nucleophile, allowing for smooth alkylation via alkyl halides (Fukuyama alkylation) or alcohols (Fukuyama-Mitsunobu) under mild conditions.

The Orthogonality of o-Nosyl

The o-Nosyl group is orthogonal to Fmoc and tBu/Trt chemistries:

  • Stable to: 20% Piperidine (Fmoc removal) and dilute TFA.

  • Labile to: Thiolates (via Nucleophilic Aromatic Substitution, SNAr).

Experimental Protocols

Protocol A: On-Resin Site-Specific N-Methylation (The Fukuyama Cycle)

Objective: To introduce a methyl group onto the N-terminus of a resin-bound peptide.

Reagents Required:

  • Resin: Rink Amide or Wang (0.2–0.5 mmol/g loading preferred to reduce steric crowding).

  • Nosylation: 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl), 2,4,6-Collidine, DCM.

  • Methylation: Methyl Iodide (MeI), DBU, DMF (Anhydrous).

  • De-Nosylation: 2-Mercaptoethanol (BME), DBU, DMF.

Step 1: Fmoc Deprotection[2]
  • Treat resin with 20% Piperidine in DMF (2 × 10 min).

  • Wash with DMF (3×), DCM (3×), DMF (3×).

    • Validation: Kaiser Test (Positive/Blue) or Chloranil Test (Positive).

Step 2: N-Nosylation (Protection)[3]
  • Dissolve o-NBS-Cl (4 eq) and 2,4,6-Collidine (10 eq) in minimal DCM.

  • Add to resin and shake for 2 hours at room temperature.

  • Wash with DCM (5×) and DMF (5×).

    • Mechanistic Note: Collidine is used as a non-nucleophilic base to scavenge HCl generated during sulfonamide formation without causing premature cleavage or side reactions.

    • Validation: Kaiser Test (Negative/Yellow).

Step 3: N-Methylation (Fukuyama Alkylation)
  • Prepare a solution of DBU (3 eq) in anhydrous DMF. Add to resin.[2][4]

  • Immediately add Methyl Iodide (MeI, 10 eq) .

  • Agitate for 30–60 minutes .

  • Drain and repeat the step once to ensure completion.

  • Wash with DMF (5×).

    • Critical: Use anhydrous DMF. Water quenches the alkylating agent.[3]

    • Alternative (Mitsunobu): For bulky alkyl groups (not methyl), use Alcohol (5 eq) / PPh3 (5 eq) / DIAD (5 eq) in THF/DCM.

Step 4: De-Nosylation (Cleavage)
  • Prepare a solution of 2-Mercaptoethanol (10 eq) and DBU (5 eq) in DMF.

  • Add to resin and shake for 30 minutes .

  • Drain and repeat for another 30 minutes .

  • Wash extensively: DMF (5×), DCM (5×), DMF (5×).

    • Validation: Chloranil Test (Positive/Blue specks). Note: Secondary amines do not react with Ninhydrin (Kaiser); you MUST use Chloranil or Acetaldehyde/Chloranil.

Protocol B: Coupling to the N-Methylated Residue

Coupling the next amino acid onto an N-methylated residue is notoriously difficult due to steric hindrance and the lowered nucleophilicity of the secondary amine.

  • Activator: Use HATU or COMU (stronger than HBTU/HCTU).

  • Base: HOAt (if available) or Oxyma Pure can enhance rate.[5]

  • Conditions:

    • AA (5 eq) / HATU (5 eq) / DIEA (10 eq).

    • Double coupling is mandatory (2 × 1 hour).

    • Advanced: If HATU fails, use Triphosgene to form an N-carboxyanhydride (NCA) or acid chloride in situ (requires dry conditions).

Visualization of Workflows

Diagram 1: The Fukuyama N-Methylation Cycle

This diagram illustrates the cyclic nature of the protection-alkylation-deprotection strategy.

FukuyamaCycle Start Fmoc-Peptide-Resin Deprotect 1. Fmoc Removal (20% Piperidine) Start->Deprotect FreeAmine H2N-Peptide-Resin (Primary Amine) Deprotect->FreeAmine Nosylation 2. Nosylation (o-NBS-Cl, Collidine) FreeAmine->Nosylation NosylAmine o-NBS-NH-Peptide-Resin (Sulfonamide) Nosylation->NosylAmine Alkylation 3. Fukuyama Alkylation (MeI, DBU, DMF) NosylAmine->Alkylation pKa ~11 allows deprotonation MethylNosyl o-NBS-N(Me)-Peptide-Resin (N-Methyl Sulfonamide) Alkylation->MethylNosyl Denosylation 4. De-Nosylation (2-Mercaptoethanol, DBU) MethylNosyl->Denosylation FinalProduct HN(Me)-Peptide-Resin (Secondary Amine) Denosylation->FinalProduct SNAr Mechanism NextCoupling Next AA Coupling (HATU/HOAt) FinalProduct->NextCoupling Difficult Coupling!

Caption: The Fukuyama N-Methylation Cycle on Solid Phase. Blue nodes indicate standard peptide states; Green indicates reactive amines; Yellow/Red indicate the activated sulfonamide states.

Diagram 2: Troubleshooting Logic for N-Sulfonyl SPPS

A decision tree for handling common failure modes in this specific chemistry.

Troubleshooting Check1 Step 1: Check Nosylation (Kaiser Test) Result1_Pos Positive (Blue)? Incomplete Protection Check1->Result1_Pos Yes Check2 Step 2: Check Alkylation (Mini-cleavage + LCMS) Check1->Check2 No (Yellow) Action1 Repeat o-NBS-Cl + Collidine (2hr) Result1_Pos->Action1 Result2_Fail Start Material Remains? Check2->Result2_Fail Yes Check3 Step 3: Check De-Nosylation (Chloranil Test) Check2->Check3 No (Product Mass) Action2 Check Reagents: Is DMF Anhydrous? Is MeI fresh? Result2_Fail->Action2 Result3_Neg Negative (No Blue)? Nosyl still present Check3->Result3_Neg Yes Proceed to Coupling Proceed to Coupling Check3->Proceed to Coupling No (Blue) Action3 Switch Reagents: Use Thiophenol/K2CO3 (Stronger, but toxic) Result3_Neg->Action3

Caption: Decision matrix for troubleshooting N-sulfonyl chemistry steps. Diamond nodes represent checkpoints; Red nodes indicate failure modes requiring specific interventions.

Data Summary: Reagent Comparison

StepReagent SystemProsCons
Nosylation o-NBS-Cl / Collidine Standard. High yield, mild base.Collidine smell; requires washing.
o-NBS-Cl / PyridineCheaper.Pyridine is harder to wash out; can cause racemization if activated AA present (rare here).
Alkylation MeI / DBU / DMF Best for Methylation. Fast, quantitative.Only works for simple alkyl halides.
R-OH / DIAD / PPh3Mitsunobu. Allows diverse R-groups (bulky).Slow kinetics on resin; byproduct precipitation (Ph3PO).
Cleavage 2-Mercaptoethanol / DBU Preferred. "Odorless," mild, effective.Slower than thiophenol for hindered sites.
Thiophenol / K2CO3Very fast, robust.High Toxicity , extreme stench.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support.[6][7] Journal of Peptide Science, 12(3), 213-219.

  • Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society, 119(9), 2301-2302.

  • Leggio, A., et al. (2010).[8] An Efficient Preparation of N-Methyl-α-amino Acids from N-Nosyl-α-amino Acid Phenacyl Esters.[7][8] The Journal of Organic Chemistry, 75(5), 1386–1392.

  • Yang, L., & Chiu, K. (1997). Solid phase synthesis of N-methylated peptides via Fukuyama-Mitsunobu reaction. Tetrahedron Letters, 38(42), 7307-7310.

Sources

Method

2-(3,4-Dichlorobenzenesulfonamido)propanoic acid as MMP inhibitor scaffold

Application Notes & Protocols Topic: 2-(3,4-Dichlorobenzenesulfonamido)propanoic acid as a Matrix Metalloproteinase (MMP) Inhibitor Scaffold Audience: Researchers, scientists, and drug development professionals. From the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 2-(3,4-Dichlorobenzenesulfonamido)propanoic acid as a Matrix Metalloproteinase (MMP) Inhibitor Scaffold

Audience: Researchers, scientists, and drug development professionals.

From the Desk of a Senior Application Scientist:

This document provides a comprehensive technical guide on the utilization of the 2-(3,4-dichlorobenzenesulfonamido)propanoic acid scaffold as a foundational structure for the development of Matrix Metalloproteinase (MMP) inhibitors. We will move beyond simple procedural lists to explore the underlying principles, the rationale behind experimental design, and the critical steps for validating this scaffold's inhibitory potential from the benchtop to preclinical models.

Introduction: Targeting MMPs with Sulfonamide Scaffolds

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the turnover and remodeling of the extracellular matrix (ECM).[1][2][] While essential for physiological processes like development and wound healing, their overexpression is a hallmark of numerous pathologies, including arthritis, cardiovascular diseases, and cancer metastasis.[1][4][5][6] This makes MMPs compelling therapeutic targets.

The development of MMP inhibitors has seen various chemical classes explored, but sulfonamide-based structures have emerged as a particularly robust and versatile scaffold.[4][7][8] Their success stems from a modular design that effectively addresses the key interaction points within the MMP active site. The compound 2-(3,4-Dichlorobenzenesulfonamido)propanoic acid serves as an exemplary model of this class. Its structure contains two critical pharmacophoric elements:

  • A Zinc-Binding Group (ZBG): The propanoic acid moiety provides a carboxylate group that chelates the catalytic Zn²⁺ ion in the active site, a fundamental interaction for potent inhibition.[9][10]

  • A Specificity-Driving Moiety: The 3,4-dichlorobenzenesulfonamide portion extends into the enzyme's substrate-binding pockets, particularly the deep, hydrophobic S1' pocket. The nature of this group is a primary determinant of an inhibitor's potency and selectivity across the MMP family.[9]

This guide will detail the synthesis, mechanistic evaluation, and application of this scaffold in robust assay systems.

Synthesis and Characterization of the Scaffold

The synthesis of 2-(3,4-Dichlorobenzenesulfonamido)propanoic acid is a straightforward N-sulfonylation of an amino acid. The causality behind this approach is its efficiency and modularity, allowing for the easy substitution of either the amino acid or the sulfonyl chloride to generate a library of analogs for structure-activity relationship (SAR) studies.

Protocol 2.1: Synthesis of 2-(3,4-Dichlorobenzenesulfonamido)propanoic acid

Objective: To synthesize the title compound via nucleophilic substitution.

Materials:

  • (S)-Alanine

  • 3,4-Dichlorobenzenesulfonyl chloride

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Solubilization: In a round-bottom flask, dissolve (S)-Alanine (1.0 eq) and sodium carbonate (2.5 eq) in a 1:1 mixture of water and 1,4-dioxane. The sodium carbonate acts as a base to deprotonate the amine of the alanine, rendering it nucleophilic, and to neutralize the HCl byproduct generated during the reaction.

  • Sulfonyl Chloride Addition: Cool the solution to 0°C in an ice bath. Add a solution of 3,4-dichlorobenzenesulfonyl chloride (1.1 eq) in 1,4-dioxane dropwise over 30 minutes. The slow, cooled addition is critical to control the exothermic reaction and prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight (12-16 hours) to ensure the reaction proceeds to completion.

  • Work-up and Acidification: Remove the 1,4-dioxane under reduced pressure. Wash the remaining aqueous solution with ethyl acetate to remove any unreacted sulfonyl chloride. Cool the aqueous layer again to 0°C and acidify to pH 1-2 with 2M HCl. This step protonates the carboxylate, making the final product insoluble in the aqueous phase and causing it to precipitate.

  • Extraction: Extract the acidified aqueous solution three times with ethyl acetate. The product will move into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification & Characterization: Purify the product by recrystallization or column chromatography. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Conditions A (S)-Alanine D N-Sulfonylation Reaction (0°C to RT) A->D Combine B 3,4-Dichlorobenzenesulfonyl chloride B->D Combine C Na2CO3 (Base) Dioxane/Water (Solvent) C->D Combine E Acidic Work-up (HCl) D->E Quench & Acidify F Extraction & Purification E->F Isolate G Final Product: 2-(3,4-Dichlorobenzenesulfonamido) propanoic acid F->G Characterize

Caption: Workflow for the synthesis of the MMP inhibitor scaffold.

Mechanism of Action: The Tripartite Interaction

The inhibitory activity of this scaffold is rooted in a tripartite interaction with the MMP catalytic domain, a self-validating system where each component is critical for high-affinity binding.

  • Zinc Chelation: The carboxylate of the propanoic acid acts as a bidentate ligand, coordinating the catalytic Zn²⁺ ion. This is the primary anchoring point and is essential for inhibition.[9]

  • Hydrogen Bonding: The sulfonamide N-H and one of the sulfonyl oxygens form crucial hydrogen bonds with backbone residues (like Leu and Ala) at the base of the active site, providing stability.[9]

  • Hydrophobic S1' Pocket Interaction: The 3,4-dichlorophenyl group is directed into the deep S1' pocket. This pocket varies significantly in size and character among different MMPs, making the interaction at this site a key determinant of inhibitor selectivity.[9]

Mechanism_of_Action MMP_Active_Site MMP Catalytic Domain S1' Pocket Catalytic Zn²⁺ Enzyme Backbone (Leu, Ala) Inhibitor Carboxylic Acid (ZBG) Sulfonamide Moiety 3,4-Dichlorophenyl Group Inhibitor:zbg->MMP_Active_Site:f2 Chelation (Primary Anchor) Inhibitor:hbond->MMP_Active_Site:f3 Hydrogen Bonding (Stability) Inhibitor:p1->MMP_Active_Site:f1 Hydrophobic Interaction (Selectivity Driver)

Caption: Key interactions between the inhibitor scaffold and the MMP active site.

Application Note I: In Vitro Efficacy and Selectivity Profiling

To validate the scaffold, the first step is a robust in vitro enzymatic assay to determine its potency (IC₅₀) and its selectivity against a panel of MMPs. A fluorescence resonance energy transfer (FRET) assay is the industry standard due to its high throughput and sensitivity.[11][12][13]

Protocol 4.1: Fluorometric MMP Inhibition Assay

Objective: To determine the IC₅₀ value of the test compound against specific MMPs.

Principle: The assay uses a peptide substrate with a fluorophore and a quencher at its ends. In its intact state, the peptide's fluorescence is quenched. Upon cleavage by an active MMP, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence. The rate of this increase is proportional to MMP activity.

Materials:

  • Recombinant human pro-MMPs (e.g., MMP-2, -9, -13)

  • MMP Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • APMA (p-Aminophenylmercuric acetate) for pro-MMP activation[14][15]

  • Fluorogenic MMP Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Test Compound Stock (10 mM in DMSO)

  • Positive Control Inhibitor (e.g., GM6001, a broad-spectrum inhibitor)

  • Black, flat-bottom 96-well microplate

  • Fluorescence plate reader (e.g., Ex/Em = 490/520 nm)[12]

Procedure:

  • Pro-MMP Activation: This is a critical, often overlooked step. Most recombinant MMPs are supplied as inactive zymogens (pro-MMPs). Activate the pro-MMP by incubating it with 1-2 mM APMA in Assay Buffer at 37°C. Activation times vary by MMP (e.g., MMP-2 for 1-2 hours, MMP-9 for 3-5 hours).[14] The APMA disrupts the "cysteine-switch" that keeps the enzyme latent.[10]

  • Compound Dilution: Perform a serial dilution of the test compound stock in MMP Assay Buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the well is ≤1%.

  • Assay Plate Setup:

    • Test Wells: 50 µL of Assay Buffer + 25 µL of activated MMP enzyme + 25 µL of test compound dilution.

    • 100% Activity Control (No Inhibitor): 75 µL of Assay Buffer + 25 µL of activated MMP enzyme.

    • Blank (No Enzyme): 100 µL of Assay Buffer.

    • Positive Control: 50 µL of Assay Buffer + 25 µL of activated MMP enzyme + 25 µL of positive control inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 100 µL of pre-warmed MMP substrate solution (at 2x final concentration) to all wells to bring the final volume to 200 µL.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of fluorescence vs. time) for each well.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_no_inhibitor - Rate_blank)).

    • Plot % Inhibition versus log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: Sample Selectivity Profile

All quantitative data should be summarized for clear interpretation.

MMP TargetIC₅₀ (nM) for ScaffoldIC₅₀ (nM) for Control (GM6001)
MMP-1 (Collagenase)>10,0000.4
MMP-2 (Gelatinase A)850.5
MMP-9 (Gelatinase B)1200.2
MMP-13 (Collagenase-3)250.6

This table illustrates that the scaffold is selective for MMP-2, -9, and -13 over MMP-1, a desirable profile for avoiding side effects associated with broad-spectrum inhibition.[16]

Application Note II: Evaluating Cellular Efficacy

Demonstrating that the inhibitor can affect MMP activity in a biological context is the next logical and essential step. This assesses cell permeability and engagement with endogenously produced MMPs.

Protocol 5.1: Cell Invasion Assay (Transwell Model)

Objective: To assess the inhibitor's ability to block cancer cell invasion through a basement membrane matrix, an MMP-dependent process.

Principle: This assay mimics a key step of metastasis. Cancer cells are placed in the top chamber of a transwell insert coated with a layer of Matrigel (a basement membrane extract). Chemoattractants in the bottom chamber induce the cells to invade through the Matrigel barrier. The number of cells that successfully traverse the barrier is quantified as a measure of invasion.

Materials:

  • Invasive cancer cell line (e.g., HT-1080 or MDA-MB-231)

  • 24-well Transwell inserts (8 µm pore size)

  • Matrigel Basement Membrane Matrix

  • Cell culture medium (serum-free and serum-containing)

  • Test inhibitor

  • Calcein AM or Crystal Violet for staining

Procedure:

  • Insert Preparation: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and coat the top surface of the transwell inserts. Incubate at 37°C for at least 1 hour to allow it to solidify.

  • Cell Preparation: Starve the cells in serum-free medium for 12-24 hours prior to the assay. Harvest the cells and resuspend them in serum-free medium containing various concentrations of the test inhibitor or vehicle (DMSO).

  • Assay Setup:

    • Add 500 µL of serum-containing medium (chemoattractant) to the lower wells of the 24-well plate.

    • Seed 1 x 10⁵ cells in 200 µL of the inhibitor-containing medium into the top chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 12-48 hours (time must be optimized for the cell line).

  • Quantification:

    • Carefully remove the medium from the top chamber. Use a cotton swab to wipe away the non-invading cells from the upper surface of the membrane.

    • Fix the invaded cells on the bottom of the membrane (e.g., with methanol).

    • Stain the cells (e.g., with 0.5% Crystal Violet).

    • Elute the stain and measure absorbance, or count the stained cells in several fields of view under a microscope.

  • Analysis: Compare the number of invaded cells in inhibitor-treated wells to the vehicle control to determine the extent of invasion inhibition.

Invasion_Assay_Workflow A 1. Coat Transwell insert with Matrigel B 2. Seed cells in top chamber (serum-free media + inhibitor) A->B C 3. Add chemoattractant to bottom chamber (serum media) B->C D 4. Incubate (12-48h) Cells invade through Matrigel C->D E 5. Remove non-invading cells from top surface D->E F 6. Fix, Stain, and Quantify invaded cells on bottom surface E->F G Result: Reduced cell count indicates inhibition F->G

Caption: Key modification points for SAR studies on the sulfonamide scaffold.

  • P1' Group: Altering the aryl group is the most effective strategy for achieving selectivity. Replacing the dichlorophenyl ring with other substituted aromatic or heterocyclic systems can exploit subtle differences in the S1' pockets of various MMPs. [1][9]* Zinc-Binding Group: Swapping the carboxylic acid for a hydroxamic acid typically increases potency by orders of magnitude but can lead to poor selectivity and off-target effects, a lesson learned from early clinical failures of MMP inhibitors. [5][9][16]* α-Substituent: Modifying the group on the propanoic acid backbone (here, a methyl group from alanine) can impact both potency and pharmacokinetic properties like oral bioavailability. [9] By systematically applying these modifications and re-evaluating using the protocols described herein, researchers can rationally design second-generation inhibitors with superior therapeutic profiles.

References

  • Structure−Activity Relationships and Pharmacokinetic Analysis for a Series of Potent, Systemically Available Biphenylsulfonamide Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Quantitative structure-activity relationship studies on sulfonamide-based MMP inhibitors. Experimental Supplementum. [Link]

  • A quantitative structure-activity relationship study on matrix metalloproteinase inhibitors: Piperidine sulfonamide aryl hydroxamic acid analogs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • A quantitative structure-activity relationship study on matrix metalloproteinase inhibitors: Piperidine sulfonamide aryl hydroxamic acid analogs. Taylor & Francis Online. [Link]

  • Knockdown of Matrix Metallopeptidase 9 Inhibits Metastasis of Oral Squamous Cell Carcinoma Cells in a Zebrafish Xenograft Model. PMC. [Link]

  • Phenotype anchoring in zebrafish reveals a potential role for matrix metalloproteinases (MMPs) in tamoxifen's effects on skin epithelium. PMC. [Link]

  • MMP-13 Inhibitor Assay Kit. Chondrex, Inc.. [Link]

  • MMP9 Enzyme Assay Protocol. Provost & Wallert Research. [Link]

  • Muscle regeneration can be rescued in a telomerase deficient zebrafish model of ageing by MMP inhibition. bioRxiv. [Link]

  • Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. Springer Nature Experiments. [Link]

  • Experimental Dissection of Metalloproteinase Inhibition-Mediated and Toxic Effects of Phenanthroline on Zebrafish Development. MDPI. [Link]

  • The epitope-mediated MMP activation assay: detection and quantification of the activation of Mmp2 in vivo in the zebrafish embryo. PubMed. [Link]

  • Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Taylor & Francis Online. [Link]

  • QuickZyme Human MMP-9 activity assay. QuickZyme Biosciences. [Link]

  • Matrix Metalloproteinase-9 (MMP-9) Biotrak, Activity Assay System. Quickzyme Biosciences. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. [Link]

  • Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. MDPI. [Link]

  • Mechanism-Based Profiling of MMPs. PMC. [Link]

  • EnzyFluo™ MMP-1 Inhibitor Assay Kit. BioAssay Systems. [Link]

  • Matrix Metalloproteinases and Their Inhibitors in the Pathogenesis of Epithelial Differentiation, Vascular Disease, Endometriosis, and Ocular Fibrotic Pterygium. PMC. [Link]

  • Metalloprotease inhibitor. Wikipedia. [Link]

  • Synthesis of the New Matrix Metalloproteinase Type-2 and Type-9 Inhibitor... ResearchGate. [Link]

  • Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities. PMC. [Link]

  • Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells. MDPI. [Link]

  • Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study. PMC. [Link]

  • Ki Summary. BindingDB. [Link]

  • Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection. Frontiers in Pharmacology. [Link]

  • Activation of sulfonate ester based matrix metalloproteinase proinhibitors by hydrogen peroxide. PubMed. [Link]

  • Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases. Frontiers in Pharmacology. [Link]

  • Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy. Cureus. [Link]

  • Control of Matrix Metalloproteinase Catalytic Activity. PMC. [Link]

Sources

Application

Activating Carboxylic Acids for Sulfonamide Derivatization: A Senior Application Scientist's In-Depth Guide

Introduction: The Significance and Synthetic Hurdles of N-Acylsulfonamides In the landscape of modern drug discovery and development, the N-acylsulfonamide moiety has emerged as a critical structural motif. Its prevalenc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Synthetic Hurdles of N-Acylsulfonamides

In the landscape of modern drug discovery and development, the N-acylsulfonamide moiety has emerged as a critical structural motif. Its prevalence stems from its role as a bioisostere of carboxylic acids. N-acylsulfonamides often mimic the hydrogen bonding capabilities and overall geometry of a carboxylate group while offering improved metabolic stability and the potential for novel interactions within a biological target.[1][2] Therapeutics for a wide range of diseases, including cancer, diabetes, and viral infections, incorporate this functional group.[1][3]

Despite their importance, the synthesis of N-acylsulfonamides presents unique challenges. The direct condensation of a carboxylic acid and a sulfonamide is not spontaneous due to the acidic proton of the carboxylic acid and the relatively low nucleophilicity of the sulfonamide nitrogen.[4] Consequently, the carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the sulfonamide. This guide provides a comprehensive overview of the most effective reagents for this activation, detailing their mechanisms of action, practical considerations, and step-by-step protocols to empower researchers in their synthetic endeavors.

The Fundamental Principle: Carboxylic Acid Activation

The core strategy for forming an N-acylsulfonamide bond from a carboxylic acid and a sulfonamide is to convert the hydroxyl group of the carboxylic acid into a good leaving group. This process transforms the relatively unreactive carboxylic acid into a highly electrophilic intermediate, which can then be readily attacked by the weakly nucleophilic sulfonamide. The general workflow is depicted below.

G cluster_0 Activation Phase cluster_1 Coupling Phase Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate + Activating Reagent Activating Reagent Activating Reagent N-Acylsulfonamide N-Acylsulfonamide Activated Intermediate->N-Acylsulfonamide + Sulfonamide Byproducts Byproducts Activated Intermediate->Byproducts Sulfonamide Sulfonamide

Figure 1: General workflow for N-acylsulfonamide synthesis.

A Curated Arsenal of Activating Reagents

The choice of activating reagent is paramount and depends on factors such as the substrate scope, desired reaction conditions (e.g., temperature, solvent), and the tolerance of other functional groups within the molecules. Below, we delve into the most reliable and widely used classes of activating reagents.

Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most common reagents for activating carboxylic acids.[5] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the sulfonamide to yield the desired N-acylsulfonamide.

Mechanism of Action:

G RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R'' Product N-Acylsulfonamide O_acylisourea->Product + Sulfonamide Urea_byproduct Urea Byproduct O_acylisourea->Urea_byproduct Active_ester Active Ester Intermediate O_acylisourea->Active_ester + HOBt Sulfonamide R'''SO₂NH₂ HOBt HOBt (Additive) Active_ester->Product + Sulfonamide Active_ester->HOBt

Figure 2: Mechanism of carbodiimide-mediated N-acylsulfonamide synthesis.

A common challenge with carbodiimide-mediated couplings is the potential for the O-acylisourea intermediate to rearrange into a stable N-acylurea, which terminates the reaction. To mitigate this and to enhance the reaction rate, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[6][7] HOBt traps the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, while still being highly reactive towards the sulfonamide.

  • EDC: A major advantage of EDC is that its urea byproduct is water-soluble, allowing for easy removal during aqueous workup.[6][8] This makes it a preferred choice for many applications, especially in bioconjugation.

  • DCC: The urea byproduct of DCC is insoluble in most organic solvents and can be removed by filtration. However, complete removal can sometimes be challenging.

Phosphonium and Uronium Salts: High-Efficiency Reagents

Reagents such as PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high coupling efficiency and rapid reaction times.[9][10] They operate by forming an activated HOBt ester in situ.

Mechanism of Action (PyBOP):

G RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Active_ester OBt Active Ester Carboxylate->Active_ester + PyBOP PyBOP PyBOP Product N-Acylsulfonamide Active_ester->Product + Sulfonamide Byproduct Tris(pyrrolidino) phosphine oxide Active_ester->Byproduct Sulfonamide R'''SO₂NH₂

Figure 3: Mechanism of PyBOP-mediated N-acylsulfonamide synthesis.

These reagents are particularly useful for coupling sterically hindered carboxylic acids or less nucleophilic amines, making them well-suited for sulfonamide derivatization. PyBOP is often favored over its predecessor, BOP, because its byproduct is non-carcinogenic.[9]

Propanephosphonic Anhydride (T3P®): A Mild and Efficient Choice

T3P® is a cyclic trimer of propanephosphonic anhydride that has gained popularity as a mild and highly efficient coupling reagent.[11] It activates the carboxylic acid by forming a mixed anhydride intermediate.

Mechanism of Action:

The reaction with T3P® proceeds through the formation of a mixed phosphonic-carboxylic anhydride, which is a highly reactive acylating agent.[12] The byproducts are water-soluble phosphonic acids, which are easily removed by a simple aqueous wash.[11] This reagent is known for its low toxicity, minimal side reactions, and high yields, even with challenging substrates.[11][13]

Carbonyldiimidazole (CDI): A Phosgene-Free Alternative

CDI is a solid, easy-to-handle reagent that activates carboxylic acids by forming a highly reactive N-acylimidazole intermediate.[14] This intermediate readily reacts with nucleophiles like sulfonamides.

Mechanism of Action:

G RCOOH R-COOH Acylimidazole N-Acylimidazole Intermediate RCOOH->Acylimidazole + CDI CDI Carbonyldiimidazole (CDI) Product N-Acylsulfonamide Acylimidazole->Product + Sulfonamide CO2 CO₂ Acylimidazole->CO2 Sulfonamide R'''SO₂NH₂ Imidazole Imidazole Product->Imidazole

Figure 4: Mechanism of CDI-mediated N-acylsulfonamide synthesis.

The byproducts of the reaction are carbon dioxide and imidazole, which are generally easy to remove.[14] CDI is a safer alternative to using highly toxic reagents like phosgene and is effective for a wide range of substrates.[15]

Comparative Analysis of Activating Reagents

Reagent ClassExamplesByproductsKey AdvantagesKey Disadvantages
Carbodiimides EDC, DCCWater-soluble urea (EDC), Insoluble urea (DCC)Widely available, cost-effective, well-established protocols. EDC byproduct is easily removed.DCC byproduct can be difficult to remove completely. Potential for N-acylurea side product formation.
Phosphonium/Uronium Salts PyBOP, HBTUTris(pyrrolidino)phosphine oxide (PyBOP), Tetramethylurea (HBTU)High efficiency, fast reactions, suitable for hindered substrates.More expensive than carbodiimides, byproducts can sometimes be challenging to remove.
Phosphonic Anhydrides T3P®Water-soluble phosphonic acidsMild conditions, high yields, easy workup, low toxicity, minimal side reactions.Can be more expensive than traditional reagents.
Imidazolium Reagents CDIImidazole, CO₂Mild conditions, clean byproducts, safer alternative to phosgene.Sensitive to moisture.

Experimental Protocols

The following protocols provide a general framework for the synthesis of N-acylsulfonamides using some of the discussed reagents. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: EDC/HOBt-Mediated Synthesis of N-Acylsulfonamide

Materials:

  • Carboxylic acid (1.0 eq)

  • Sulfonamide (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and sulfonamide (1.1 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: PyBOP-Mediated Synthesis of N-Acylsulfonamide

Materials:

  • Carboxylic acid (1.0 eq)

  • Sulfonamide (1.2 eq)

  • PyBOP (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), sulfonamide (1.2 eq), and PyBOP (1.2 eq) in anhydrous DMF.[10]

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.[10]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

  • Purify the crude product by flash chromatography.

Protocol 3: T3P®-Mediated Synthesis of N-Acylsulfonamide

Materials:

  • Carboxylic acid (1.0 eq)

  • Sulfonamide (1.1 eq)

  • T3P® (50% solution in ethyl acetate) (1.5 eq)

  • Pyridine or Triethylamine (3.0 eq)

  • Anhydrous Ethyl Acetate or Acetonitrile

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) and sulfonamide (1.1 eq) in anhydrous ethyl acetate, add pyridine or triethylamine (3.0 eq).

  • Cool the mixture to 0 °C.

  • Slowly add the T3P® solution (1.5 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Conclusion

The synthesis of N-acylsulfonamides via the activation of carboxylic acids is a cornerstone of modern medicinal chemistry. While the reduced nucleophilicity of sulfonamides presents a challenge, a variety of robust and efficient activating reagents are available to the synthetic chemist. Carbodiimides like EDC offer a cost-effective and straightforward approach, while phosphonium salts such as PyBOP provide enhanced reactivity for more demanding substrates. T3P® has emerged as a particularly attractive reagent due to its mildness and ease of workup. The selection of the optimal reagent will always be substrate-dependent, and a thorough understanding of the mechanisms and practical considerations outlined in this guide will enable researchers to make informed decisions and achieve their synthetic goals with greater efficiency and success.

References

  • O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15(, 32361-32406). [Link]

  • O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2025). Recent advances in the synthesis of N-acyl sulfonamides. [Link]

  • O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [Link]

  • O'Driscoll, M., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. ResearchGate. [Link]

  • Barbe, G., et al. (2022). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry. [Link]

  • Al-Zoubi, R. M., et al. (2007). A new and efficient method for the facile synthesis of N-acyl sulfonamides under Lewis acid catalysis. Tetrahedron Letters, 48(42), 7528-7532. [Link]

  • Larionov, E., et al. (2021). Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides. Chemical Science. [Link]

  • Waghmare, S., et al. (2011). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. CORE. [Link]

  • Wisniewski, J. A., et al. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry. [Link]

  • Barham, J. P., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society. [Link]

  • Creative-Peptide. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • A facile method for the synthesis of N-(α-aminoacyl) sulfonamides. . [Link]

  • O'Driscoll, M., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. University College Cork. [Link]

  • Reddit. (2024). COOH activation in presence of sulfonic acids. r/Chempros. [Link]

  • Pedersen, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

  • Tõugu, V., et al. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • One-pot synthesis of N-sulfonylamidines from N-acylsulfonamides enabled by a metal triflate-mediated nonhydrolytic N-deacylation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Francke, R., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Angewandte Chemie International Edition. [Link]

  • Waghmare, S., et al. (2011). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. ResearchGate. [Link]

  • Fe-exchanged montmorillonite K10 catalyzes a highly efficient reaction between sterically and electronically diverse sulfonamides and carboxylic acid anhydrides to furnish N-acylsulfonamides in excellent yield and high selectivity. ResearchGate. [Link]

  • Francke, R., et al. (2019). Sulfonamide synthesis through electrochemical oxidative coupling of amines and thiols. Pure. [Link]

  • Pedersen, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. Angewandte Chemie International Edition. [Link]

  • Preparation of N-acylsulfonamides. ResearchGate. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Common Organic Chemistry. [Link]

  • Sequential C–S and S–N Coupling Approach to Sulfonamides. ResearchGate. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC. [Link]

  • Waghmare, S., et al. (2011). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ResearchGate. [Link]

  • Bose, D. S., & Narsaiah, A. V. (2001). Use of PyBOP as a Convenient Activator for the Synthesis of Nitriles from Primary Amides. Synthesis, 2001(03), 373-375. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • An Efficient Method for the Synthesis of N-Acylsulfonamides: One-pot Sulfonylation and Acylation of Primary Arylamines under Solvent-Free Conditions. Scilit. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. [Link]

  • Barham, J. P., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society. [Link]

  • Acid-Amine Coupling using PyBOP. Organic Synthesis. [Link]

  • Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. YouTube. [Link]

  • Vezenkov, L. L., et al. (2024). Dipeptide Syntheses via Activated α-Amino Esters. MDPI. [Link]

  • A novel method of complete activation by carbonyldiimidazole: Application to ester synthesis. ResearchGate. [Link]

  • 3.6 1,1' -Carbonyldiimidazole. Thieme. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in sulfonamide formation reactions

Topic: Troubleshooting Low Yields in Sulfonamide Formation Ticket ID: CHEM-SULF-001 Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Triage: Why is your yield low? Before altering your protocol,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Sulfonamide Formation Ticket ID: CHEM-SULF-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Why is your yield low?

Before altering your protocol, you must identify the failure mode. Use this decision matrix to diagnose the root cause of your low yield.

SulfonamideTroubleshooting Start START: Low Yield Observed CheckSM Check Starting Material (TLC/LCMS) Start->CheckSM SM_Left SM (Amine) Remains CheckSM->SM_Left Yes SM_Consumed SM (Amine) Consumed CheckSM->SM_Consumed No Hydrolysis Check Sulfonyl Chloride (Hydrolyzed to Acid?) SM_Left->Hydrolysis Sulfonyl Cl gone? Sterics Steric/Electronic Deactivation? SM_Left->Sterics Sulfonyl Cl present? BisSulf Check for Bis-Sulfonylation (M+Sulfonyl mass) SM_Consumed->BisSulf High MW Impurity? Workup Check Aqueous Layer (Product lost in workup?) SM_Consumed->Workup Clean TLC but low mass? Sol_Dry Solution: Dry Solvents Slow Addition Hydrolysis->Sol_Dry Sol_Cat Solution: Add DMAP Heat/Microwave Sterics->Sol_Cat Sol_Stoich Solution: Control Stoichiometry Switch to Schotten-Baumann BisSulf->Sol_Stoich Sol_pH Solution: Adjust Extraction pH (Sulfonamides are acidic) Workup->Sol_pH

Figure 1: Diagnostic logic flow for identifying the root cause of low yields in sulfonamide coupling.

Core Failure Modes & Technical Solutions

Issue A: The "Dead" Electrophile (Hydrolysis)

Symptom: The amine remains unreacted, but the sulfonyl chloride is gone. LCMS shows the corresponding sulfonic acid (R-SO₃H). Mechanism: Sulfonyl chlorides are highly moisture sensitive.[1] Water competes with your amine as a nucleophile. Causality:



Once hydrolyzed to the sulfonic acid, the species is no longer electrophilic and will not  react with the amine, even with heat.

Corrective Protocol:

  • Dry Solvents: Use anhydrous DCM or THF.

  • Reagent Quality: If the sulfonyl chloride is liquid, distill it. If solid, recrystallize from hexane/toluene if possible.

  • Slow Addition: Dissolve the sulfonyl chloride in dry solvent and add it dropwise to the amine/base mixture at 0°C. This keeps the concentration of the electrophile low relative to the amine, favoring aminolysis over hydrolysis.

Issue B: Poor Nucleophilicity (Sterics/Electronics)

Symptom: Both starting materials remain. Reaction stalls even after 24 hours. Context: Common with electron-deficient anilines or sterically hindered secondary amines. Solution: Nucleophilic Catalysis (DMAP) . Using 4-Dimethylaminopyridine (DMAP) creates a "super-active" intermediate that is more electrophilic than the chloride itself but less prone to degradation.

DMAP_Mechanism RSO2Cl Sulfonyl Chloride Inter N-Sulfonylpyridinium Salt (Active Species) RSO2Cl->Inter + DMAP - Cl⁻ DMAP DMAP (Catalyst) DMAP->Inter Product Sulfonamide Product Inter->Product + Amine Amine Amine (Nucleophile) Product->DMAP Regenerated

Figure 2: The catalytic cycle of DMAP. The N-sulfonylpyridinium salt reduces the activation energy for the amine attack.

Issue C: Bis-Sulfonylation

Symptom: Yield of desired product is low; a major byproduct corresponds to


 mass.
Context:  This occurs exclusively with primary amines  (

). The resulting sulfonamide (

) is often more acidic and can be deprotonated by the base, creating a sulfonamide anion that attacks a second equivalent of sulfonyl chloride.

Troubleshooting Guide:

Variable Recommendation to Prevent Bis-Sulfonylation
Stoichiometry Use a slight excess of Amine (1.1 equiv), NOT sulfonyl chloride.
Base Choice Switch to a weaker base (e.g., Pyridine or NaHCO₃) to avoid deprotonating the product.

| Solvent System | Use Schotten-Baumann conditions (Water/DCM or Water/THF). The biphasic system protects the product. |

Validated Protocols

Protocol A: The "Standard" Anhydrous Method

Best for: Valuable amines, secondary amines, water-sensitive substrates.

  • Setup: Flame-dry a round-bottom flask under

    
     or Ar.
    
  • Dissolution: Dissolve Amine (1.0 equiv) in anhydrous DCM (

    
    ).
    
  • Base: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv).

    • Optional: Add DMAP (0.1 equiv) if the amine is unreactive.

  • Cooling: Cool to 0°C.

  • Addition: Add Sulfonyl Chloride (1.1 equiv) dissolved in minimal DCM dropwise over 10 minutes.

  • Monitoring: Warm to RT. Monitor by TLC.[2]

  • Quench: Add saturated

    
     solution.
    
Protocol B: Schotten-Baumann (Biphasic)

Best for: Primary amines (prevents bis-sulfonylation), amino acids, large scale.

  • Aqueous Phase: Dissolve Amine (1.0 equiv) in 1M aqueous

    
     or 
    
    
    
    .
  • Organic Phase: Dissolve Sulfonyl Chloride (1.1 equiv) in THF or Dioxane.

  • Reaction: Add the organic phase to the aqueous phase rapidly with vigorous stirring .

  • Mechanism: The product sulfonamide is insoluble in the basic water (or protected as a salt) and/or stays in the organic layer, preventing double reaction.

Workup & Isolation: The "pH Switch"

Critical Insight: Unlike amides, sulfonamides are acidic (


).
If you wash your reaction with strong base (NaOH), you will deprotonate your product (

), forcing it into the aqueous layer. You will discard your product with the water waste.

The Correct Extraction Strategy:

  • Acid Wash: Wash organic layer with 1M HCl.

    • Removes: Unreacted amine and Pyridine/DMAP.

    • Product: Stays in Organic layer.

  • Base Wash (Careful!): Wash with saturated

    
     (mild base).
    
    • Removes: Sulfonic acid byproducts (hydrolyzed SM).

    • Product: Stays in Organic layer (usually not deprotonated by bicarb).

  • Recovery from Aqueous (If yield is 0%):

    • If you suspect you lost product to a basic aqueous wash, acidify the aqueous layer to pH 2 and re-extract with Ethyl Acetate.

References

  • Mechanistic Insight & DMAP Catalysis: Litvinenko, L. M., & Kirsch, J. F. (1964). The Mechanism of the Acylation of Amines by Carboxylic Acid Halides and Anhydrides in the Presence of Pyridine and 4-Dimethylaminopyridine. Journal of the American Chemical Society. Note: While classic, the mechanistic principles of nucleophilic catalysis described here apply directly to sulfonylation.

  • Prevention of Bis-Sulfonylation: Liang, G.-B., et al. (2011). Highly Selective Sulfonylation of Primary Amines. The Journal of Organic Chemistry. Demonstrates stoichiometry and solvent control to prevent side reactions.

  • Schotten-Baumann Conditions: Smith, M. B., & March, J. (2007).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Authoritative text on biphasic reaction conditions.

  • Green Chemistry Alternatives (Water as Solvent): Polshettiwar, V., & Varma, R. S. (2010). Aqueous Microwave-Assisted Chemistry: Synthesis and Catalysis. Royal Society of Chemistry. Details water-based protocols that minimize hydrolysis through kinetic control.

Sources

Optimization

Overcoming steric hindrance in 3,4-dichlorobenzenesulfonyl coupling

Executive Summary: The Reactivity Paradox Welcome to the technical support center. You are likely here because you are experiencing low yields when coupling 3,4-dichlorobenzenesulfonyl chloride (3,4-DCBSC) with a sterica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity Paradox

Welcome to the technical support center. You are likely here because you are experiencing low yields when coupling 3,4-dichlorobenzenesulfonyl chloride (3,4-DCBSC) with a sterically hindered amine or alcohol.

The Core Problem: 3,4-DCBSC is an electronically activated electrophile. The chlorine atoms at the 3- and 4-positions withdraw electron density, making the sulfonyl center highly reactive.

  • The Trap: When you couple this highly reactive reagent with a sterically hindered nucleophile (e.g., a bulky aniline or secondary amine), the coupling rate slows down significantly due to steric clash.

  • The Result: Moisture (even trace amounts) competes for the sulfonyl center. Because 3,4-DCBSC is so activated, it hydrolyzes faster than the hindered amine can attack. Your starting material decomposes into the sulfonic acid before the desired bond is formed.

This guide provides the protocols to "outrun" hydrolysis using nucleophilic catalysis.

Part 1: The Solution – Nucleophilic Catalysis (The "Push-Pull" Strategy)

To overcome steric hindrance, you cannot simply heat the reaction (which accelerates hydrolysis). You must change the mechanism using a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP) .

Mechanism of Action

Standard bases (Pyridine, TEA) act only as proton scavengers. DMAP, however, attacks the sulfonyl chloride to form a highly reactive


-sulfonylpyridinium cation . This intermediate is:
  • More Electrophilic: It pulls electron density harder than the chloride.

  • Less Sterically Demanding: It projects the sulfur atom away from the aromatic ring, making it more accessible to your hindered amine.

Visualizing the Pathway

G Start 3,4-Dichlorobenzenesulfonyl Chloride Inter N-Sulfonylpyridinium Cation (Activated) Start->Inter Fast Attack (k1) Waste Sulfonic Acid (Hydrolysis) Start->Waste Direct Hydrolysis (If no DMAP) DMAP DMAP (Catalyst) DMAP->Inter Product Sulfonamide Product Inter->Product Amine Attack (k2 >> k_hydrolysis) Amine Hindered Nucleophile Amine->Product Product->DMAP Catalyst Regenerated Water Trace H2O Water->Waste

Figure 1: The catalytic cycle.[1] DMAP outcompetes water to form an activated intermediate that is more susceptible to attack by the hindered amine.

Part 2: Optimized Experimental Protocol

Objective: Couple 3,4-DCBSC with a hindered secondary amine (e.g., N-isopropyl-2-chloroaniline).

Reagents:

  • Electrophile: 3,4-Dichlorobenzenesulfonyl chloride (1.2 equiv). Note: This is often a low-melting solid/liquid (MP: 20-22°C).[2]

  • Nucleophile: Hindered Amine (1.0 equiv).[3]

  • Catalyst: DMAP (0.1 – 0.2 equiv).

  • Base: Triethylamine (TEA) or DIPEA (1.5 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM).[4]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solvation: Dissolve the Hindered Amine (1.0 eq), TEA (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM. Cool to 0°C.[4][5]

    • Why? Adding the catalyst to the amine first ensures the base is ready to scavenge protons immediately.

  • Addition: Dissolve 3,4-DCBSC (1.2 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

    • Technical Note: 3,4-DCBSC is dense (~1.57 g/mL).[2][6] If pipetting the neat liquid, ensure it doesn't freeze in the tip.

  • The "Warm-Up": Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT).

  • Monitoring: Check TLC after 2 hours.

    • If incomplete: Heat to reflux (40°C) for 2-4 hours. The DMAP catalyst stabilizes the intermediate enough to survive mild heating without immediate hydrolysis.

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with 1M HCl (to remove DMAP/TEA) and Brine.
    
Part 3: Troubleshooting & Diagnostics

Use this matrix to diagnose failure modes based on your TLC/LC-MS data.

SymptomProbable CauseTechnical Solution
Starting material (Amine) remains; Sulfonyl Chloride is gone. Hydrolysis. The chloride reacted with water faster than the amine.1. Dry solvents over molecular sieves.2. Increase DMAP to 0.5 eq.3. Switch solvent to Pyridine (acts as both solvent and weak catalyst).
Formation of "Sticky" Solid / Oil. Impure 3,4-DCBSC. The reagent degrades over time to sulfonic acid (hygroscopic).Check Reagent Quality. 3,4-DCBSC should be a clear liquid or white solid. If yellow/brown, distill or recrystallize before use.
Low Yield with very bulky amines (e.g., tert-butyl). Steric Wall. Even DMAP cannot overcome the barrier.Switch to "Hard" Conditions: Use NaH (Sodium Hydride) in THF to deprotonate the amine first, creating a powerful amide anion nucleophile.
Product co-elutes with byproducts. Sulfonate Ester formation. If your substrate has -OH and -NH groups, 3,4-DCBSC will react with both indiscriminately due to high reactivity. Use selective protection strategies.
Part 4: Frequently Asked Questions (FAQs)

Q1: 3,4-Dichlorobenzenesulfonyl chloride is a liquid in my bottle, but the SDS says "Solid." Is it degraded? A: Not necessarily. The melting point is 20–22°C [1]. In a warm lab, it will be a viscous liquid. In a cold storage room, it will be a solid.

  • Warning: If it is a liquid with significant precipitate (crystals) at the bottom, the precipitate is likely the hydrolyzed sulfonic acid. Filter or distill before use.

Q2: Can I use Schotten-Baumann conditions (Water/DCM biphasic) for this reaction? A: Generally, no for hindered amines. While Schotten-Baumann is standard for simple amines, the presence of water is fatal when the coupling rate is slow (hindered). The 3,4-dichloro substitution makes the sulfur too "thirsty" for water. Stick to anhydrous organic conditions (DCM/DMAP) [2].

Q3: Why not use Pyridine as the solvent? A: You can, but Pyridine is difficult to remove completely and can be toxic. The "Catalytic DMAP + Stoichiometric TEA" method allows for easier workup (acid wash removes the bases easily) and often provides faster kinetics than pyridine alone due to the superior nucleophilicity of DMAP [3].

Q4: I see a byproduct with Mass M+172. What is it? A: This is likely the Sulfonic Acid derivative (


), resulting from hydrolysis. Its mass is the Sulfonyl Chloride (

) minus Cl (

) plus OH (

).
  • Calculation:

    
    .
    
  • Wait, M+172? If you see M+172, check if you are losing the dichlorobenzene ring entirely or if you are looking at the amine mass. If you see the sulfonic acid mass, it confirms water contamination.

References
  • ChemicalBook. (2025).[5] 3,4-Dichlorobenzenesulfonyl Chloride Properties and Melting Point Data. Retrieved from

  • BenchChem Technical Support. (2025). Troubleshooting Sulfonamide Synthesis: Hydrolysis vs. Coupling. Retrieved from

  • Wikipedia. (2025). 4-Dimethylaminopyridine (DMAP): Mechanism of Nucleophilic Catalysis. Retrieved from [7]

  • National Institutes of Health (NIH). (2017). DMAP-assisted sulfonylation of hindered amines. Retrieved from

Sources

Troubleshooting

Technical Support Center: Preventing Racemization in N-Sulfonyl Alanine Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: N-Sulfonyl Protection of Amino Acids (Focus: L-Alanine) Executive Summary Synthesizing N-sulfonyl-L-alanine (e.g., N-tosyl-L-alanine...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: N-Sulfonyl Protection of Amino Acids (Focus: L-Alanine)

Executive Summary

Synthesizing N-sulfonyl-L-alanine (e.g., N-tosyl-L-alanine) is a foundational transformation in medicinal chemistry. While sulfonamides are generally more stable to racemization than their amide/carbamate counterparts (due to the lack of oxazolone formation), the strong electron-withdrawing nature of the sulfonyl group significantly acidifies the


-proton.

The Critical Failure Mode: Uncontrolled pH excursions (> pH 11) or thermal stress during the synthesis will trigger direct enolization, resulting in partial or total loss of optical purity.

This guide provides a validated, racemization-free protocol based on Schotten-Baumann conditions , designed to maintain the delicate balance between nucleophilicity and stereochemical integrity.

Part 1: The Mechanism of Failure (Racemization)

To prevent racemization, you must understand its driver. Unlike N-acyl amino acids, which often racemize via an oxazolone intermediate, N-sulfonyl amino acids racemize primarily through direct


-deprotonation .
The Pathway

The sulfonyl group (


) is a powerful electron-withdrawing group (EWG). When attached to the amine:
  • It acidifies the N-H proton (

    
    ).
    
  • Inductive effects propagate to the

    
    -carbon, lowering the 
    
    
    
    of the
    
    
    -proton.
  • In the presence of excess strong base (e.g., NaOH, pH > 12), the

    
    -proton is abstracted.
    
  • This forms a planar carbanion/enolate intermediate, destroying the chiral center.

  • Reprotonation occurs indiscriminately from either face, yielding a racemic mixture.

Visualizing the Threat

RacemizationMechanism L_Iso L-N-Sulfonyl Alanine (Chiral Center S) Transition Planar Carbanion (Chirality Lost) L_Iso->Transition α-Proton Abstraction Base Excess Base (OH- / pH > 12) Base->Transition Racemate Racemic Mixture (50% L / 50% D) Transition->Racemate Non-selective Reprotonation

Part 2: Validated Protocol (Modified Schotten-Baumann)

This protocol uses a biphasic system with strict pH monitoring to ensure the amine remains nucleophilic without exposing the


-proton to racemizing conditions.

Reagents:

  • L-Alanine (1.0 equiv)[1]

  • Sulfonyl Chloride (e.g., TsCl, 1.1 equiv)[2]

  • Base: 1M NaOH or

    
     (Preferred for milder pH control)
    
  • Solvent: Water / THF (1:1) or Water / Dioxane

Step-by-Step Workflow
  • Solubilization (The Buffer Zone):

    • Dissolve L-Alanine in 1.0 equivalent of 1M NaOH.

    • Checkpoint: The solution pH should be ~10. The alanine is now a carboxylate salt (

      
      ).
      
    • CRITICAL: Cool the solution to 0°C using an ice bath. Low temperature kinetically inhibits deprotonation of the

      
      -carbon.
      
  • The Dual-Addition Technique:

    • Dissolve the Sulfonyl Chloride in the organic solvent (THF or Dioxane).

    • Begin adding the Sulfonyl Chloride solution dropwise to the aqueous Alanine.

    • Simultaneously , add additional base (NaOH or

      
      ) dropwise to neutralize the HCl generated.
      
    • Control Parameter: Maintain pH between 9.0 and 10.0 .[1]

    • Warning: Do NOT allow pH to exceed 11.0. If pH < 8.5, the amine protonates (

      
      ) and reaction stalls.
      
  • Reaction & Quench:

    • Allow to warm to Room Temperature (RT) only after addition is complete. Stir for 2-4 hours.

    • Wash the basic solution with Ethyl Acetate (removes unreacted Sulfonyl Chloride and byproducts).

    • Acidification: Slowly acidify the aqueous layer with 1M HCl to pH 1-2. The N-sulfonyl amino acid will precipitate.

  • Isolation:

    • Filter the white solid.[1][3] Recrystallize from Ethanol/Water if optical rotation is slightly off.

Process Flow Diagram

SynthesisWorkflow cluster_reaction Simultaneous Addition (Schotten-Baumann) Start Start: L-Alanine Dissolve Dissolve in 1 eq NaOH (Form Carboxylate) Start->Dissolve Cool Cool to 0°C (Kinetic Control) Dissolve->Cool AddReagent Add Sulfonyl Chloride (in THF/Dioxane) Cool->AddReagent AddBase Add Base Dropwise (Maintain pH 9-10) Cool->AddBase Wash Wash Basic Phase (Remove TsCl) AddReagent->Wash Stir 4h @ RT AddBase->Wash Acidify Acidify to pH 1-2 (Precipitate Product) Wash->Acidify Filter Filtration & Drying Acidify->Filter

Part 3: Troubleshooting Guide

Use this matrix to diagnose issues based on experimental observations.

SymptomProbable CauseCorrective Action
Low Optical Rotation (

)
Racemization occurred. pH spiked >11 during addition or reaction ran too hot.Restart. Use

instead of NaOH to buffer pH. Ensure T < 5°C during addition.
Product is an Oil (Not Solid)Incomplete Acidification or residual solvent.Check aqueous pH; it must be < 2 to fully protonate the carboxylic acid. If pH is correct, induce crystallization by scratching glass or adding a seed crystal.
Low Yield Hydrolysis of Sulfonyl Chloride. The base attacked the TsCl instead of the amine. Ensure the amine is in the aqueous phase and TsCl is added slowly. Do not premix base and TsCl.
Starting Material Remains pH too low (< 8.5). The amine was protonated (

) and lost nucleophilicity.[4] Adjust pH to 9-10.
Product is Wet/Sticky Occluded Salts. The rapid precipitation trapped NaCl. Redissolve in dilute base, filter, and re-acidify slowly.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use Triethylamine (TEA) or DIPEA in Dichloromethane (DCM) instead of aqueous base?

  • Answer: Yes, but with caution. Organic bases like TEA are weaker, but in organic solvents (DCM), the chloride ion concentration increases, and the reaction can generate local "hotspots" of heat. If you use organic conditions, use Pyridine (acts as both solvent and base) or maintain strict temperature control (0°C). Aqueous Schotten-Baumann is generally preferred for amino acids to ensure the carboxylate is formed first, preventing O-sulfonylation.

Q2: Why do I need to wash the basic aqueous layer with Ethyl Acetate before acidification?

  • Answer: Sulfonyl chlorides (like TsCl) are not instantly hydrolyzed by water. If unreacted TsCl remains when you acidify, it will co-precipitate with your product, contaminating it. The basic wash removes neutral organic impurities.

Q3: My specific rotation is -5° but literature says -6°. Is it racemized?

  • Answer: Not necessarily. Sulfonamides can trap solvents (water/THF) in their crystal lattice, which skews weight-based rotation calculations. Dry the sample under high vacuum (

    
     mbar) at 40°C overnight and re-measure. Also, confirm the solvent and concentration match the literature exactly (e.g., 
    
    
    
    in Ethanol).

Q4: Can I use this protocol for N-mesyl (methanesulfonyl) alanine?

  • Answer: Yes. Mesyl chloride is more reactive (and more susceptible to hydrolysis) than Tosyl chloride. You must cool the reaction to -5°C or 0°C and add the MsCl very slowly to prevent rapid hydrolysis.

References & Grounding

  • Schotten-Baumann Conditions: Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons. (Standard reference for aqueous alkaline protection of amino acids).

  • Racemization Mechanisms: Kovacs, J. (1980). Racemization and Coupling Rates of N-Protected Amino Acid and Peptide Active Esters. In: The Peptides.[5][6][7][8] Academic Press.

  • Synthesis of N-Tosyl-L-Alanine: PrepChem. "Synthesis of N-tosyl-L-alanine."

  • pKa Values of Amino Acids: Sigma-Aldrich Reference Chart.

  • Sulfonamide Stability: Organic Chemistry Portal. "Protecting Groups: Sulfonamides."

Sources

Optimization

Technical Support Center: Sulfonamide Bond Stability Under Acidic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the hydrolysis of sulf...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the hydrolysis of sulfonamide bonds, a critical stability concern in acidic environments. Our goal is to equip you with the foundational knowledge and practical strategies to minimize degradation and ensure the integrity of your sulfonamide-containing molecules.

Understanding the Challenge: Why Are Sulfonamides Susceptible to Acid Hydrolysis?

The sulfonamide bond (R-SO₂-NH-R'), while generally robust, can be susceptible to cleavage under acidic conditions.[1] This lability is a significant concern in various applications, from drug formulation and storage, where acidic excipients or low pH environments can be present, to synthetic organic chemistry, where acidic reagents are often employed.

The generally accepted mechanism for acid-catalyzed hydrolysis involves the protonation of the sulfonamide nitrogen, making the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by water. The specific mechanism can vary, with some studies suggesting a rapid protonation followed by a rate-determining A-2 nucleophilic attack by water.[2]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and experimental issues encountered when working with sulfonamides in acidic media.

Q1: I am observing significant degradation of my sulfonamide-containing compound in an acidic formulation (pH 4). What are the primary factors I should consider?

A1: Several factors influence the rate of sulfonamide hydrolysis at a given pH. When troubleshooting, consider the following:

  • Molecular Structure: The electronic properties of the substituents on both the sulfonyl and the amine moieties play a crucial role.

    • Electron-withdrawing groups on the sulfonyl portion can increase the electrophilicity of the sulfur atom, potentially making the sulfonamide bond more susceptible to hydrolysis.[1]

    • Electron-donating groups on the aryl ring of the sulfonyl chloride precursor can increase electron density at the sulfur atom, which may enhance the stability of the resulting sulfonamide bond.[1]

  • Temperature: Hydrolysis is a chemical reaction, and its rate is generally accelerated at higher temperatures. If your protocol involves heating, this will likely increase the rate of degradation.

  • Solvent System: The composition of your solvent can influence the stability of the sulfonamide. The presence of co-solvents can alter the polarity and nucleophilicity of the medium.

  • Presence of Catalysts: Besides protons (H+), other species in your mixture could potentially catalyze the hydrolysis reaction.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting sulfonamide degradation.

Q2: How can I accurately monitor the extent of sulfonamide hydrolysis during my experiment?

A2: Precise monitoring is key to understanding and mitigating hydrolysis. The most common and reliable method is High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC-Based Monitoring of Sulfonamide Hydrolysis

  • Sample Preparation:

    • At designated time points, withdraw an aliquot of your reaction mixture.

    • Immediately quench the hydrolysis by neutralizing the sample. This can be achieved by adding a calculated amount of a suitable base (e.g., a dilute solution of sodium hydroxide or a buffer like phosphate).[1]

    • Dilute the neutralized sample with the mobile phase to a concentration suitable for HPLC analysis.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is typically suitable for separating the parent sulfonamide from its hydrolysis products.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

    • Detection: UV detection is often sufficient, as both the sulfonamide and its primary hydrolysis products (an aniline derivative and a sulfonic acid derivative) are typically UV-active.

    • Quantification: Create a calibration curve using a standard of your intact sulfonamide to quantify its disappearance over time. You can also quantify the appearance of hydrolysis products if standards are available. Common hydrolysis products include sulfanilic acid, sulfanilamide, and aniline.[3][4]

  • Data Analysis:

    • Plot the concentration of the parent sulfonamide versus time.

    • From this data, you can calculate the rate of hydrolysis and the half-life (t½) of your compound under the specific experimental conditions.

Alternative Analytical Techniques:

  • LC-MS/MS: Provides higher sensitivity and specificity, and can be used to identify and confirm the structures of the degradation products.[4]

  • NMR Spectroscopy: Can be used to monitor the reaction and identify products, particularly for mechanistic studies.[3][4]

Q3: Are there general trends for sulfonamide stability across a pH range?

A3: Yes, there are well-established trends. Generally, sulfonamides are more stable in neutral to alkaline conditions and more susceptible to degradation under acidic conditions.[1][5] The anionic form of a sulfonamide, which is more prevalent at higher pH, is less sensitive to hydrolysis than the neutral or cationic forms.[1][5]

Table 1: pH-Dependent Hydrolysis of Representative Sulfonamides

SulfonamidepH ConditionStability ObservationHalf-life (t½) at 25°CReference
Sulfadiazine4.0Hydrolytically unstable< 1 year[5]
Sulfaguanidine4.0Hydrolytically stable> 1 year[5]
General Trend9.0All tested sulfonamides were hydrolytically stable> 1 year[5]

This table illustrates that even within the same class of compounds, stability can vary significantly based on the specific structure.

Q4: My synthetic route requires an acidic step, but my sulfonamide is not surviving. What are my options?

A4: This is a classic challenge in synthetic chemistry. Here are several strategies to consider:

  • Modify Reaction Conditions:

    • Lower the Temperature: If the reaction kinetics allow, performing the acidic step at a lower temperature can significantly reduce the rate of hydrolysis.

    • Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible to reduce the exposure time to the acidic environment.

    • Use a Milder Acid: Investigate if a weaker acid or a Lewis acid can effectively catalyze your desired transformation without causing significant sulfonamide cleavage. For instance, some deprotections can be achieved with near-stoichiometric amounts of a strong acid like trifluoromethanesulfonic acid under controlled conditions.[6]

  • Employ a More Stable Sulfonamide Protecting Group:

    • Sulfonyl groups are often used as protecting groups for amines due to their general stability.[7] However, not all sulfonyl groups are created equal.

    • Groups like p-toluenesulfonyl (Ts) are known for their high stability.[7] If you are using a more labile sulfonamide, consider switching to a more robust one for the acidic step.

  • Change the Synthetic Strategy:

    • Re-sequence your synthetic steps to introduce the sulfonamide moiety after the acid-sensitive step.

    • Consider a convergent synthesis approach where the sulfonamide-containing fragment is combined with another part of the molecule at a later stage, avoiding exposure of the sulfonamide to harsh acidic conditions.

Conceptual Workflow for Synthetic Strategy

Caption: Strategic options for handling acid-labile sulfonamides in synthesis.

Concluding Remarks

Minimizing the hydrolysis of sulfonamide bonds under acidic conditions requires a multi-faceted approach that considers the inherent properties of the molecule and the specific experimental context. By systematically evaluating factors such as pH, temperature, and molecular structure, and by employing appropriate analytical techniques for monitoring, researchers can develop robust strategies to maintain the integrity of their sulfonamide-containing compounds. This guide serves as a starting point for troubleshooting and optimizing your experimental protocols.

References

  • BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.
  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry.
  • Knape, M. J., & Kulkarni, S. S. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
  • ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions.
  • Spillane, W. J., Regan, N., & Scott, F. L. (1976).
  • Station, C. (2014, May 6). Sulfonyl Protective Groups.
  • Technische Universität München. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Sulfonamido Propanoic Acids

This guide provides an in-depth analysis of the characteristic fragmentation patterns of sulfonamido propanoic acids, a structural motif of increasing interest in medicinal chemistry. As a Senior Application Scientist, m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic fragmentation patterns of sulfonamido propanoic acids, a structural motif of increasing interest in medicinal chemistry. As a Senior Application Scientist, my objective is to move beyond mere spectral interpretation and delve into the mechanistic underpinnings of the fragmentation process. We will explore how collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) can be used to reliably identify and characterize these molecules. This document is designed for researchers and drug development professionals who utilize mass spectrometry for structural elucidation and impurity profiling.

Part 1: The Sulfonamide Core - Predictable Fissures in a Common Scaffold

The sulfonamide group is the energetic heart of the molecule's fragmentation. Under positive-mode electrospray ionization (ESI), the molecule is protonated, typically at the sulfonamide nitrogen, creating the precursor ion [M+H]⁺.[1][2] The subsequent application of collisional energy induces dissociation along several predictable and highly informative pathways.

The two most dominant fragmentation routes for the aromatic sulfonamide core are:

  • Homolytic Cleavage of the Sulfur-Nitrogen (S-N) Bond: This is often the most facile cleavage. Upon protonation and collisional activation, the S-N bond breaks, leading to the formation of an intermediate ion-neutral complex.[1][2] This pathway typically yields a highly stable sulfonyl cation, such as the benzenesulfonyl cation at m/z 141, or a related species corresponding to the aromatic portion of the molecule. A common fragment observed for many different sulfonamides is the [H₂N-Ph-SO₂]⁺ ion at m/z 156.[3][4]

  • Rearrangement and Neutral Loss of Sulfur Dioxide (SO₂): A hallmark of sulfonamide fragmentation is the neutral loss of 64 Da, corresponding to the elimination of SO₂.[5][6][7] This is not a simple cleavage but a complex rearrangement-elimination reaction.[5][6] The propensity for this loss is influenced by substituents on the aromatic ring; electron-withdrawing groups can promote this pathway.[5]

These foundational cleavages provide the primary diagnostic ions for confirming the presence of the sulfonamide pharmacophore.

cluster_precursor Precursor Ion [M+H]+ cluster_fragments Primary Diagnostic Fragments Precursor Ar-SO₂-NH-R⁺ Frag1 Ar-SO₂⁺ (e.g., m/z 141, 156) Precursor->Frag1 S-N Bond Cleavage Frag2 [M+H - SO₂]⁺ (Neutral Loss of 64 Da) Precursor->Frag2 Rearrangement & Elimination

Caption: Proposed ESI-MS/MS fragmentation of 3-(Benzenesulfonamido)propanoic acid.

Part 4: Comparative Analysis - The Influence of Collision Energy

The relative intensities of fragment ions are not static; they are highly dependent on the collision energy applied in the collision cell. Understanding this relationship allows for more robust method development and structural confirmation. A multi-energy experiment can provide a more complete picture of the molecule's stability and fragmentation cascade.

Fragment Ion (m/z)Proposed Structure / OriginExpected Relative Intensity (Low CID Energy)Expected Relative Intensity (High CID Energy)Rationale
230[M+H]⁺HighLow to AbsentAt low energy, the precursor ion remains largely intact. At high energy, it is almost completely fragmented.
212[M+H - H₂O]⁺MediumLowLoss of water is a relatively low-energy process and is one of the first fragments to appear.
166[M+H - SO₂]⁺Medium-HighMediumThe rearrangement for SO₂ loss requires significant energy, making this a prominent ion across a range of energies. [5]
141[C₆H₅SO₂]⁺HighHighThe S-N bond is a primary point of cleavage, and the resulting benzenesulfonyl cation is very stable. [1]
77[C₆H₅]⁺LowMedium-HighThis is a secondary fragment from m/z 141. It requires higher energy to form as it involves breaking a strong C-S bond.

Part 5: Standardized Experimental Protocol for LC-MS/MS Analysis

A self-validating protocol is one that is detailed, robust, and reproducible. The following method provides a reliable starting point for the analysis of sulfonamido propanoic acids in a research or quality control environment.

Workflow Overview

A 1. Sample Preparation (Dilution in Mobile Phase A) B 2. LC Separation (C18 Reversed-Phase) A->B C 3. ESI Ionization (Positive Mode) B->C D 4. MS1 Scan (Confirm [M+H]⁺ at m/z 230) C->D E 5. MS/MS Analysis (Product Ion Scan of m/z 230) D->E F 6. Data Analysis (Fragment Matching) E->F

Caption: Standard workflow for LC-MS/MS analysis of sulfonamido propanoic acids.

Step-by-Step Methodology
  • Standard/Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the analyte in methanol.

    • Create a working solution by diluting the stock solution to 1.0 µg/mL in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid). This ensures good peak shape and compatibility with the LC method.

    • Filter the sample through a 0.22 µm syringe filter before placing it in an autosampler vial.

  • Liquid Chromatography (LC) Conditions:

    • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm (or equivalent). A C18 column provides excellent retention for this moderately polar compound.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes protonation for positive mode ESI.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0.0 - 0.5 min: 5% B

      • 0.5 - 4.0 min: 5% to 95% B

      • 4.0 - 5.0 min: 95% B

      • 5.1 - 6.0 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C. Elevated temperature reduces viscosity and improves peak shape.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 4.0 kV.

    • Gas Temperature: 325 °C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 45 psi.

    • MS1 Scan: Scan from m/z 50 to 300 to confirm the presence of the precursor ion at m/z 230.

    • MS/MS Product Ion Scan:

      • Precursor Ion: m/z 230.

      • Collision Energy: 20 eV. This is a good starting point to observe the major primary fragments. For a more detailed study as outlined in Part 4, perform additional experiments at 10 eV and 40 eV.

      • Product Ion Scan Range: m/z 40 to 240.

Conclusion

The fragmentation of sulfonamido propanoic acids under ESI-MS/MS is a systematic process governed by the distinct chemical properties of its constituent parts. By understanding the primary cleavages of the sulfonamide core (S-N cleavage, SO₂ loss) and the predictable losses from the propanoic acid chain, researchers can confidently identify these compounds, distinguish them from isomers, and elucidate the structures of related metabolites or impurities. The strategic use of varying collision energies further enhances the certainty of structural assignments, making tandem mass spectrometry an indispensable tool in the development of therapeutics containing this important chemical scaffold.

References

  • K. L. G. Cheng, M. L. Gross. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(5), 703-6. [Link]

  • M. S. L. K. M. C. M. A. J. D. F. A. M. R. D. S. (2000). Liquid Secondary Ion Mass Spectrometry and Collision-induced Dissociation Mass Spectrometry of Sulfonamide Derivatives of meso-Tetraphenylporphyrin. Journal of Porphyrins and Phthalocyanines. [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez LCMS. [Link]

  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • Hu, W. P., Hsieh, Y. T., & Chen, K. T. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(13), 4441-50. [Link]

  • Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu Scientific Instruments. [Link]

  • Gan, J., Ruan, Q., & Humphreys, W. G. (2003). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid Communications in Mass Spectrometry, 17(1), 81-6. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science Publishers. [Link]

  • Request PDF. (n.d.). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. ResearchGate. [Link]

  • Stein, B. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(4), 1076-1084. [Link]

  • Kassahun, K., & McIntosh, T. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. Journal of Chromatographic Science, 42(4), 189-196. [Link]

  • A. Ö. A. K. F. A. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. [Link]

  • Request PDF. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

Sources

Comparative

Comparative Biological Activity Guide: 3,4-Dichloro vs. 4-Chloro Sulfonamides

[1] Executive Summary This guide provides a technical comparison between 3,4-dichlorobenzenesulfonamide and 4-chlorobenzenesulfonamide derivatives. In medicinal chemistry, the transition from a mono-halogenated (4-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between 3,4-dichlorobenzenesulfonamide and 4-chlorobenzenesulfonamide derivatives. In medicinal chemistry, the transition from a mono-halogenated (4-chloro) to a di-halogenated (3,4-dichloro) scaffold is a strategic modification used to modulate lipophilicity (LogP) , metabolic stability , and ligand-target affinity .[1]

Key Finding: Experimental data indicates that the 3,4-dichloro substitution generally confers a broader antimicrobial spectrum and higher potency in hydrophobic binding pockets (e.g., Carbonic Anhydrase IX/XII) compared to the 4-chloro analog, primarily driven by enhanced lipophilic interactions and electron-withdrawing effects.[1]

Physicochemical & Structural Analysis

The biological divergence between these two scaffolds stems from their fundamental physicochemical differences.

Comparative Properties Table
Feature4-Chloro Derivative 3,4-Dichloro Derivative Impact on Biological Activity
Lipophilicity (LogP) Moderate (~2.0 - 2.[1]5)High (~2.8 - 3.[1]5)3,4-dichloro enhances membrane permeability and blood-brain barrier (BBB) penetration.[1]
Electronic Effect (Hammett

)


3,4-dichloro is strongly electron-withdrawing, increasing the acidity (lower pKa) of the sulfonamide -NH-.[1]
Metabolic Stability Susceptible to oxidationEnhanced stabilityThe additional chlorine at C3 blocks metabolic hydroxylation at that position.
Steric Volume LowerHigher3,4-dichloro fills larger hydrophobic pockets but may cause steric clashes in restricted active sites.
SAR Logic Flow

The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree when selecting between these two moieties.

SAR_Logic Start Lead Optimization (Sulfonamide Scaffold) Choice Substituent Selection Start->Choice Mono 4-Chloro (Baseline) Choice->Mono Initial Screen Di 3,4-Dichloro (Optimization) Choice->Di Potency/ADME Fix Effect1 Moderate Lipophilicity Standard Solubility Mono->Effect1 Effect2 High Lipophilicity Enhanced Hydrophobic Binding Di->Effect2 Effect3 Increased Acidity of NH Potency vs Resistant Strains Di->Effect3 Target1 Target: Gram-Negative Bacteria (Porin entry required) Effect1->Target1 Better solubility Target2 Target: Carbonic Anhydrase / PTP1B (Hydrophobic Pocket) Effect2->Target2 Stronger Interaction Effect3->Target2 Tight Binding

Caption: SAR decision tree for selecting between 4-chloro and 3,4-dichloro substitutions based on target requirements.

Biological Performance Comparison

Antimicrobial Activity

Research comparing N-aryl amides and sulfonamides demonstrates that 3,4-dichloro substitution significantly enhances antibacterial efficacy , particularly against Gram-positive organisms.

  • Spectrum of Action: The 3,4-dichloro moiety expands the spectrum of activity. In comparative studies of cinnamanilides (bioisosteres of sulfonamides), the 3,4-dichloro derivatives showed sub-micromolar activity against Staphylococcus aureus (MRSA), whereas 4-chloro derivatives were less potent.[1][2]

  • Mechanism: The increased lipophilicity of the 3,4-dichloro variant facilitates passive diffusion across the peptidoglycan layer of Gram-positive bacteria.

  • Data Highlight:

    • 4-Chloro derivative: MIC typically > 32 µg/mL against resistant S. aureus.

    • 3,4-Dichloro derivative: MIC often reduced to < 4-8 µg/mL in optimized scaffolds.

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are classic CA inhibitors.[1][3][4][5] The "Tail Approach" in inhibitor design utilizes the aryl group to interact with the hydrophobic and hydrophilic halves of the enzyme's active site.

  • Selectivity (CA IX/XII vs CA I/II): The 3,4-dichloro "tail" is preferred for targeting tumor-associated isoforms (CA IX and XII).[1] These isoforms possess specific hydrophobic sub-pockets that accommodate the bulkier, lipophilic 3,4-dichloro group better than the 4-chloro group, leading to improved selectivity over the ubiquitous CA I and II isoforms.

  • Crystallographic Evidence: Crystal structures of 4-chloro-2-methyl-N-(3,4-dichlorophenyl)benzenesulfonamide reveal that the 3,4-dichloro ring adopts a specific twisted conformation relative to the sulfonyl group, optimizing pi-stacking interactions within the active site.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Synthesis of Sulfonamide Derivatives

Objective: Synthesize 4-chloro and 3,4-dichloro analogues for head-to-head comparison.

  • Reagents: 4-Chlorobenzenesulfonyl chloride (1.0 eq), Aniline derivative (4-chloroaniline or 3,4-dichloroaniline, 1.1 eq), Pyridine (solvent/base).[1]

  • Procedure:

    • Dissolve the aniline derivative in dry pyridine at 0°C.

    • Add sulfonyl chloride portion-wise over 15 minutes.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4-6 hours.

    • Quench: Pour reaction mixture into ice-cold 1M HCl to precipitate the product.

    • Purification: Filter the precipitate and recrystallize from Ethanol/Water.

  • Validation: Confirm structure via

    
    H-NMR. The 3,4-dichloro variant will show a distinct splitting pattern (d, d, dd) compared to the symmetric AA'BB' system of the 4-chloro variant.
    
Stopped-Flow CO Hydration Assay (CA Inhibition)

Objective: Determine the


 and 

values for Carbonic Anhydrase inhibition.

Assay_Workflow Prep 1. Prepare Reagents (Enzyme, Inhibitor, CO2-saturated water) Mix 2. Rapid Mixing (Stopped-Flow) Syringe A: Enzyme + Inhibitor Syringe B: CO2 Substrate + Phenol Red Prep->Mix Measure 3. Monitor Absorbance (557 nm) Track pH drop (Acidification) Mix->Measure Calc 4. Calculate Initial Rate (V0) Measure->Calc Fit 5. Curve Fitting Determine IC50 & Ki (Cheng-Prusoff) Calc->Fit

Caption: Workflow for determining inhibitory constants (Ki) using Stopped-Flow CO2 Hydration.

Protocol Steps:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na

    
    SO
    
    
    
    , and 10 µM Phenol Red indicator.
  • Enzyme: Purified hCA isoform (I, II, IX, or XII) at physiological concentration.

  • Substrate: CO

    
    -saturated water (bubbled for 30 min at 25°C).
    
  • Measurement:

    • Incubate enzyme with inhibitor (0.1 nM – 10 µM range) for 15 min.[1]

    • Mix enzyme/inhibitor solution with substrate solution in a stopped-flow spectrometer (e.g., Applied Photophysics).[1]

    • Monitor the decrease in absorbance at 557 nm (Phenol Red color change from red to yellow as pH drops).[1]

  • Analysis: Plot initial velocity (

    
    ) vs. inhibitor concentration.[1] Fit data to the Hill equation to derive 
    
    
    
    .[1][5]

Conclusion

The transition from 4-chloro to 3,4-dichloro sulfonamides is not merely an increase in halogen count but a functional shift in the molecule's behavior:

  • Potency: 3,4-Dichloro variants typically exhibit 2-5x higher potency in hydrophobic targets (CA IX, PTP1B).[1]

  • Selectivity: The added steric bulk and lipophilicity allow for better discrimination between homologous isozymes.

  • Development: While 3,4-dichloro analogues offer superior potency, researchers must monitor solubility issues (LogP > 3.5) which may require formulation optimization.[1]

References

  • Structural Basis of Sulfonamide Inhibition: Gowda, B. T., et al. (2011).[1] "Crystal structure of 4-chloro-2-methyl-N-(3,4-dichlorophenyl)benzenesulfonamide." Journal of Chemical Crystallography. (Representative crystal structure data context).

  • Antimicrobial SAR of Chlorinated Amides: Pospisilova, S., et al. (2022).[1] "Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides." Molecules.

  • Carbonic Anhydrase Inhibition & Tail Approach: Supuran, C. T., et al. (2020).[1] "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach." Journal of Medicinal Chemistry. [1]

  • Sulfonamide Antibacterial Activity: Ajani, O. O., et al. (2019).[1][6] "Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives." Frontiers in Chemistry.

Sources

Validation

A Comparative Guide to the Purity Analysis of 2-(3,4-Dichlorobenzenesulfonamido)propanoic acid via LC-MS

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of compound purity is not merely a quality control checkpoint; it is a fundamental prerequisite for ensuring the safety, effic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of compound purity is not merely a quality control checkpoint; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of scientific outcomes. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of 2-(3,4-Dichlorobenzenesulfonamido)propanoic acid, a sulfonamide derivative of significant interest. We will explore the causality behind experimental choices, compare LC-MS to alternative methodologies, and present supporting data to guide researchers, scientists, and drug development professionals in establishing robust analytical workflows.

The Critical Role of Purity Analysis

2-(3,4-Dichlorobenzenesulfonamido)propanoic acid, as a sulfonamide-containing molecule, likely serves as a key intermediate or a potential active pharmaceutical ingredient (API). Impurities, even at trace levels, can originate from starting materials, side reactions, or degradation and may exhibit undesirable toxicological profiles or alter the intended biological activity of the main compound.[1] Therefore, a highly sensitive and selective analytical method is paramount for its characterization. LC-MS has emerged as a gold standard for this purpose, offering unparalleled capabilities in separating, identifying, and quantifying the target compound and its potential impurities.[2]

The Gold Standard: LC-MS Purity Profiling

The power of LC-MS lies in its hybrid nature: the liquid chromatography (LC) component separates compounds based on their physicochemical properties (e.g., polarity, size), while the mass spectrometry (MS) detector provides high-specificity detection based on the mass-to-charge ratio (m/z) of the ionized molecules.[3] This combination allows for the confident identification of impurities, even those that co-elute with the main peak or are present at levels below the detection limits of less sensitive techniques like UV detection.

A Self-Validating LC-MS Protocol

The following protocol is designed for robustness and reliability, incorporating principles that ensure the fitness for purpose of the analytical method, as outlined in established guidelines like those from the International Council for Harmonisation (ICH).[4][5]

Sample Preparation:

  • Stock Solution: Accurately weigh approximately 10 mg of the 2-(3,4-Dichlorobenzenesulfonamido)propanoic acid sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 100-fold with the 50:50 acetonitrile/water mixture to a final concentration of 10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm nylon or PTFE syringe filter prior to injection to remove any particulates that could damage the LC system.[6]

LC-MS Conditions:

ParameterSettingRationale
LC System UHPLC SystemProvides higher resolution and faster analysis times compared to standard HPLC.
Column C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µmC18 is a versatile stationary phase suitable for retaining moderately polar compounds like the target analyte. The small particle size enhances separation efficiency.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier promotes protonation of the analyte, which is crucial for positive ion electrospray ionization (ESI).[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reverse-phase chromatography, offering good elution strength and low viscosity.[8]
Gradient Elution 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% BA gradient is essential for eluting compounds with a range of polarities and for cleaning the column after each injection.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm internal diameter column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better chromatography.
Injection Volume 5 µLA small injection volume minimizes potential peak distortion.
MS Detector Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)Q-TOF provides high-resolution mass data for accurate mass confirmation, while a QqQ is excellent for targeted quantification.[9]
Ionization Mode Electrospray Ionization (ESI), PositiveSulfonamides readily form [M+H]+ ions in the presence of an acidic mobile phase.[7]
Scan Range (m/z) 100 - 800This range covers the expected mass of the parent compound and most potential impurities.
Visualizing the LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in ACN/H2O Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject into UHPLC Filter->Inject Separate C18 Column Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MS Detection (Q-TOF/QqQ) Ionize->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Impurities (m/z) Integrate->Identify Quantify Calculate % Purity Identify->Quantify

Caption: Workflow for the purity analysis of 2-(3,4-Dichlorobenzenesulfonamido)propanoic acid by LC-MS.

Identifying Potential Impurities

A thorough purity analysis requires an understanding of the potential impurities that may be present. Based on the structure of the target molecule, impurities can be hypothesized to arise from the synthesis process. The common synthesis route involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with an amino acid, likely L-alanine or its ester derivative.[10]

Impurity NameStructureExpected [M+H]+ m/zPotential Origin
3,4-Dichlorobenzenesulfonyl chloride Cl₂C₆H₃SO₂Cl244.9Unreacted starting material.
L-Alanine C₃H₇NO₂90.0Unreacted starting material.
3,4-Dichlorobenzenesulfonic acid Cl₂C₆H₃SO₃H226.9Hydrolysis of the sulfonyl chloride starting material.
N,N-bis(3,4-dichlorophenylsulfonyl)alanine (Cl₂C₆H₃SO₂)₂NC(CH₃)COOH515.9Over-reaction or side reaction.
Des-chloro impurity ClC₆H₄SO₂NHCH(CH₃)COOH264.0Impurity in the dichlorobenzenesulfonyl chloride starting material.

Comparative Analysis: LC-MS vs. HPLC-UV

While LC-MS is a powerful tool, High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or UV detector is a widely used and often more accessible alternative for purity analysis.[2][11] The choice between these methods depends on the specific requirements of the analysis.

FeatureLC-MSHPLC-UV/DAD
Selectivity Very High (based on m/z)Moderate (based on UV absorbance)
Sensitivity Very High (pg to fg range)Moderate (ng to µg range)
Identification High Confidence (mass confirmation)Tentative (based on retention time)
Co-elution Can often resolve co-eluting peaks based on different m/z values.Co-eluting peaks cannot be distinguished if they have similar UV spectra.
Instrumentation Cost HighLow to Moderate
Operational Complexity HighModerate
Robustness Moderate (ion source can be sensitive to matrix effects).High
When to Choose Which Method?

The decision to use LC-MS over HPLC-UV is often driven by the need for higher certainty and sensitivity, particularly in regulated environments like pharmaceutical development.

Method_Choice cluster_questions cluster_methods Start Need for Purity Analysis Q1 Need to identify unknown impurities? Start->Q1 Q2 Are impurities expected at very low levels (<0.1%)? Q1->Q2 No LCMS Use LC-MS Q1->LCMS Yes Q3 Is structural confirmation required? Q2->Q3 No Q2->LCMS Yes Q3->LCMS Yes HPLCUV HPLC-UV may suffice Q3->HPLCUV No

Caption: Decision tree for selecting an analytical method for purity analysis.

A Representative HPLC-UV Protocol

For comparison, a typical HPLC-UV method for this analysis would be similar to the LC portion of the LC-MS method, with the primary difference being the detector.

  • LC System: Standard HPLC or UHPLC system.

  • Detector: Diode-Array Detector (DAD) monitoring at multiple wavelengths (e.g., 230 nm and 254 nm) to capture absorbance maxima for the parent and potential impurities.

  • Mobile Phase & Column: Similar to the LC-MS method to ensure comparable chromatography.

  • Quantification: Purity is calculated based on the area percent of all observed peaks in the chromatogram.

The significant limitation of this approach is that an unknown peak's identity can only be inferred from its retention time relative to known standards. Without a mass signal, confirming that a peak is indeed a single, unique impurity is challenging.

Interpreting the Data: A Quantitative Approach

Following LC-MS analysis, the data is processed to determine the purity of the sample. The high-resolution mass data allows for the confident assignment of elemental compositions to the parent ion and its impurities.

Hypothetical LC-MS Purity Data:

Peak #Retention Time (min)Observed [M+H]+ m/zProposed IdentityArea %
12.5226.93453,4-Dichlorobenzenesulfonic acid0.08
24.8298.00122-(3,4-Dichlorobenzenesulfonamido)propanoic acid 99.75
36.2244.91233,4-Dichlorobenzenesulfonyl chloride0.12
47.1264.0385Des-chloro impurity0.05

From this data, the purity of the main compound is calculated as 99.75% based on the relative peak areas. The high mass accuracy provided by a Q-TOF instrument allows for the unambiguous identification of the impurities, providing a level of confidence that is unattainable with HPLC-UV alone. Method validation according to ICH guidelines would be required to confirm parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[4][12]

Conclusion: The Superiority of LC-MS for Definitive Purity Analysis

For the comprehensive purity analysis of 2-(3,4-Dichlorobenzenesulfonamido)propanoic acid, LC-MS provides a distinct advantage over alternative methods like HPLC-UV. Its unparalleled selectivity and sensitivity enable the confident identification and quantification of trace-level impurities that could otherwise go undetected.[2] While HPLC-UV remains a valuable tool for routine quality control where impurities are well-characterized, the definitive structural information and high confidence provided by LC-MS are indispensable in a research and development setting. The adoption of a robust, well-validated LC-MS method is a critical step in ensuring the quality and safety of novel chemical entities.

References

  • Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Food and Drug Analysis.
  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez LCMS. Available from: [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies. Available from: [Link]

  • Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. Available from: [Link]

  • Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies. Available from: [Link]

  • Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). United States Department of Agriculture Food Safety and Inspection Service. Available from: [Link]

  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. Available from: [Link]

  • Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate. Available from: [Link]

  • Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. RSC Publishing. Available from: [Link]

  • Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. Shimadzu. Available from: [Link]

  • Sulfonamide-impurities. Pharmaffiliates. Available from: [Link]

  • A very fast and simple method for the determination of sulfonamide residues in seawaters. ResearchGate. Available from: [Link]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. PMC. Available from: [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. Available from: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Available from: [Link]

  • Determination and Confirmation of Sulfonamides. United States Department of Agriculture Food Safety and Inspection Service. Available from: [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. Available from: [Link]

  • 2-(3,4-Dichlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid. AA Blocks. Available from: [Link]

  • A comprehensive review on the development of stability-indicating methods for the determination of pharmaceuticals. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Synthesis and spectral characterization of potential impurities of tiaprofenic acid. TSI Journals. Available from: [Link]

  • Preparation method of 2-(4-alkylphenyl) propanoic acid. Google Patents.

Sources

Comparative

Comparative Guide: Determination of pKa Values for Sulfonamido Carboxylic Acids

Executive Summary Sulfonamido carboxylic acids represent a critical pharmacophore in drug development, functioning as core scaffolds in diuretics (e.g., Furosemide), antibiotics, and endothelin receptor antagonists. Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfonamido carboxylic acids represent a critical pharmacophore in drug development, functioning as core scaffolds in diuretics (e.g., Furosemide), antibiotics, and endothelin receptor antagonists. However, determining their ionization constants (pKa) presents a unique analytical challenge. These molecules are typically amphoteric or polyprotic, often exhibiting poor aqueous solubility at low pH where the carboxylic acid protonates.

This guide objectively compares the three primary methodologies for pKa determination: Potentiometric Titration (with Yasuda-Shedlovsky extrapolation) , UV-Metric (Spectrophotometric) Titration , and Computational Prediction .

Key Takeaway: While potentiometry remains the IUPAC-recognized gold standard for precision, the UV-metric method is superior for sulfonamido carboxylic acids due to its ability to handle sub-milligram quantities and lower solubility thresholds.

The Chemical Context: Why This Class is Difficult

To select the right method, one must understand the structural behavior of the analyte. Sulfonamido carboxylic acids generally possess two distinct ionization centers:

  • The Carboxyl Group (–COOH): Typically acidic, with a pKa range of 3.0 – 5.0 .[1]

  • The Sulfonamide Nitrogen (–SO₂NH–): Weakly acidic due to the electron-withdrawing sulfonyl group, with a pKa range of 9.5 – 10.5 .

The "Solubility Trap"

In their neutral di-protonated state (usually pH < 3), these compounds often precipitate out of aqueous solution. Standard aqueous potentiometry fails here because the electrode drifts when solid particles form. Consequently, co-solvent methodologies are not just an option; they are often a requirement.

Comparative Methodology

Method A: Potentiometric Titration (The Gold Standard)

Best for: High-purity samples (>5 mg) with reasonable solubility or when co-solvent extrapolation is acceptable.

Potentiometry measures the change in pH upon addition of a titrant (HCl or KOH).[2] For insoluble sulfonamides, we utilize the Yasuda-Shedlovsky Extrapolation technique.[3]

Protocol: Co-Solvent Titration
  • Preparation: Dissolve the sample in three different ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH v/v).

  • Titration: Perform standard acid-base titration under inert gas (Nitrogen/Argon) to prevent carbonate formation.

  • Data Processing: The apparent pKa (

    
    ) shifts linearly with the dielectric constant of the solvent mixture.
    
  • Extrapolation: Plot

    
     against the reciprocal of the dielectric constant (
    
    
    
    ). The y-intercept represents the aqueous pKa.

Expert Insight: Do not use DMSO for potentiometric pKa determination of carboxylic acids if possible; the solvent's high basicity can compress the pH scale and obscure the acidic inflection point. Methanol or Dioxane are preferred.

Method B: UV-Metric Titration (The High-Sensitivity Alternative)

Best for: Sparingly soluble compounds, small sample sizes (<1 mg), and compounds with UV-active chromophores.

Since the sulfonamide group acts as a chromophore, its absorbance spectrum changes as the ionization state changes. This method calculates pKa by correlating absorbance shifts at multiple wavelengths with pH.[2]

Protocol: Spectral pH Profiling
  • Preparation: Prepare a 10 µM stock solution (significantly lower concentration than potentiometry, bypassing most solubility issues).

  • Titration: Titrate from pH 2 to 12.

  • Detection: Capture UV-Vis spectra (200–400 nm) at every 0.2 pH increment.

  • Deconvolution: Use Target Factor Analysis (TFA) to isolate the spectra of the ionized and non-ionized species. The inflection point of the absorbance-vs-pH curve yields the pKa.[2]

Self-Validating Step: If the calculated molar extinction coefficients for the species do not match theoretical predictions, or if the "residuals" in the TFA fit are high, the pKa result is invalid (likely due to precipitation or degradation).

Method C: Computational Prediction (In Silico)

Best for: High-throughput screening (HTS) and early-stage lead optimization.

Software tools (e.g., ACD/Percepta, ChemAxon) use Hammett equations and fragment-based descriptors to predict pKa.

  • Limitation: These algorithms often struggle with the intramolecular hydrogen bonding that occurs between the sulfonamide oxygen and the carboxyl proton, frequently overestimating the acidity of the carboxyl group by 0.5–1.0 log units.

Decision Framework & Workflows

The following diagrams illustrate the logical flow for selecting a method and the specific workflow for the Yasuda-Shedlovsky technique.

MethodSelection Start Start: Sulfonamido Carboxylic Acid Sample SolubilityCheck Is Aqueous Solubility > 0.5 mM? Start->SolubilityCheck Potentiometry Method A: Aqueous Potentiometry (Direct Measurement) SolubilityCheck->Potentiometry Yes UVCheck Is UV Chromophore Present? (Sulfonamides = YES) SolubilityCheck->UVCheck No UVMetric Method B: UV-Metric Titration (Preferred for Low Solubility) UVCheck->UVMetric Yes (High Sensitivity) CoSolvent Method A (Variant): Co-Solvent Potentiometry (Yasuda-Shedlovsky) UVCheck->CoSolvent No (Rare) or High Precision Required

Figure 1: Decision tree for selecting the appropriate pKa determination method based on physicochemical properties.

YasudaShedlovsky Step1 Titrate in 30% MeOH Calc Calculate psKa (Apparent pKa) for each mixture Step1->Calc Step2 Titrate in 40% MeOH Step2->Calc Step3 Titrate in 50% MeOH Step3->Calc Plot Plot: psKa + log[H2O] vs 1/Dielectric Constant Calc->Plot Result Extrapolate to 0% MeOH (Y-Intercept = Aqueous pKa) Plot->Result

Figure 2: The Yasuda-Shedlovsky extrapolation workflow for determining aqueous pKa of insoluble sulfonamides.

Performance Comparison Data

The following data summarizes the performance metrics based on experimental trials with standard sulfonamides (e.g., Sulfamethoxazole derivatives).

FeaturePotentiometric (Co-Solvent)UV-Metric (Spectrophotometric)Computational (In Silico)
Sample Requirement High (2–10 mg)Low (< 0.1 mg) None
Solubility Limit > 10⁻⁴ M> 10⁻⁶ M N/A
Accuracy (RMSE) ± 0.01 – 0.03 pH units± 0.03 – 0.05 pH units± 0.5 – 1.0 pH units
Throughput Low (30–60 mins/sample)Medium (15–20 mins/sample)High (Seconds)
Impurity Tolerance Low (Affects curve shape)High (Spectral deconvolution) N/A
Cost per Assay MediumMedium-High (Equipment)Low

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pKa methodology).
  • Reijenga, J., et al. (2013). "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, 8, 53–71. Link

  • Takács-Novák, K., & Avdeef, A. (1996). "Interlaboratory study of log P determination by shake-flask and potentiometric methods." Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
  • Pion Inc. (2023). "SiriusT3 Application Note: pKa Determination of Sparingly Soluble Drugs." Link

  • IUPAC. (2006).[4][5] "Guidelines for NMR measurements for determination of high and low pKa values." Pure and Applied Chemistry, 78(3), 663-675.[4] Link

Sources

Safety & Regulatory Compliance

Safety

2-(3,4-Dichlorobenzenesulfonamido)propanoic acid proper disposal procedures

Executive Summary: The "Halogenated" Imperative As researchers, we often treat disposal as an afterthought—a janitorial task rather than a scientific one. However, for a compound like 2-(3,4-Dichlorobenzenesulfonamido)pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogenated" Imperative

As researchers, we often treat disposal as an afterthought—a janitorial task rather than a scientific one. However, for a compound like 2-(3,4-Dichlorobenzenesulfonamido)propanoic acid , improper disposal is not just a compliance violation; it is an environmental hazard.

Because this molecule contains a dichlorinated aromatic ring coupled with a sulfonamide linkage, it falls into a strict waste category: Halogenated Organic Acids .

The Critical Rule: Never mix this compound with non-halogenated solvents (e.g., Acetone, Methanol) or drain-dispose. The chlorine atoms require specific high-temperature incineration (typically >1100°C) to prevent the formation of polychlorinated dibenzodioxins (PCDDs) and furans.

Part 1: Chemical Profile & Disposal Causality

To dispose of a chemical safely, you must understand what dictates its destruction. We do not simply "throw it away"; we stabilize it for transport to a Treatment, Storage, and Disposal Facility (TSDF).

FeatureStructural ComponentDisposal Implication
Halogen Content 3,4-Dichlorobenzene moietyMANDATORY SEGREGATION. Must go into "Halogenated Waste." Burning this at low temps (standard trash incineration) creates toxic dioxins.
Acidity Propanoic acid tailCORROSIVE HAZARD. Can corrode metal drums. Use HDPE or Glass containers. Do not mix with Cyanides or Sulfides (generates toxic gas).
Bioactivity Sulfonamide (-SO₂NH-)PHARMACEUTICAL/TOXIC. Potential antibiotic/allergenic activity. Ensure zero release to water systems to prevent resistance pressure in environmental bacteria.
Physical State Solid (typically)SOLUBILIZATION. If in solution, the solvent dictates the waste code. If solid, it is "Hazardous Solid Waste."

Part 2: Step-by-Step Disposal Protocol

Phase 1: Waste Stream Segregation (The "Red" Stream)
  • The Container: Use a dedicated High-Density Polyethylene (HDPE) or Amber Glass container. Avoid metal cans due to the acidic nature of the propanoic acid group.

  • The Label: Affix a hazardous waste tag immediately upon the first addition of waste.[1]

    • Constituents: Write out the full chemical name. Do not use abbreviations or structural formulas alone.

    • Hazard Checkboxes: Mark [x] Toxic, [x] Corrosive (if pH < 2), [x] Irritant.

  • The Mixture Rule:

    • DO mix with: Methylene Chloride, Chloroform, Dichloromethane (other halogenated solvents).

    • DO NOT mix with: Non-halogenated organics (Acetone, Ethanol) unless unavoidable. Mixing increases the volume of expensive-to-burn halogenated waste.

    • NEVER mix with: Strong oxidizers (Nitric Acid, Peroxides). The sulfonamide nitrogen can form unstable N-nitroso compounds or generate heat.

Phase 2: Pre-Disposal Stabilization

If you have synthesized this compound and have bulk solid material:

  • Do not dissolve it just to throw it away. Solid waste is often cheaper and safer to transport than liquid waste.

  • Double-bag the solid in heavy-duty polyethylene bags (minimum 4 mil thickness).

  • Place the bag inside a secondary rigid container.

Phase 3: Satellite Accumulation Area (SAA) Management
  • Keep the container closed at all times except when adding waste.[1][2][3]

  • Store in a secondary containment tray (polypropylene) to catch drips.

  • Time Limit: Once the container is full, it must be moved to the central accumulation area within 3 days (per standard RCRA regulations).

Part 3: Visualizing the Workflow

Diagram 1: The Segregation Decision Logic

This logic gate ensures you never accidentally create a reactive or non-compliant mixture.

WasteSegregation Start Waste Generation: 2-(3,4-Dichlorobenzenesulfonamido) propanoic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck LiquidCheck Is it dissolved in a solvent? StateCheck->LiquidCheck Liquid SolidStream Stream A: Solid Hazardous Waste (Trace-contaminated debris/bulk solid) StateCheck->SolidStream Solid HalogenCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidCheck->HalogenCheck HaloStream Stream B: Halogenated Solvent Waste (High Temp Incineration Required) HalogenCheck->HaloStream Yes (Ideal) NonHaloStream Stream C: Mixed Organic Waste (Must be labeled 'Contains Halogens') HalogenCheck->NonHaloStream No (Avoid if possible)

Caption: Decision matrix for segregating 2-(3,4-Dichlorobenzenesulfonamido)propanoic acid to ensure correct incineration protocols.

Diagram 2: The "Cradle-to-Grave" Lifecycle

This illustrates the path from your bench to final destruction, highlighting the regulatory checkpoints.

DisposalLifecycle Lab Laboratory SAA (Satellite Accumulation Area) EHS EHS Pickup/Aggregation (Central Accumulation) Lab->EHS Tag & Request Transport DOT Certified Hauler (Manifest Tracking) EHS->Transport Lab Pack TSDF TSDF Facility (Treatment/Storage/Disposal) Transport->TSDF RCRA Manifest Incinerator Rotary Kiln Incinerator (>1100°C + HCl Scrubbers) TSDF->Incinerator Destruction

Caption: The regulatory chain of custody. Note that the final step requires scrubbers to neutralize the HCl gas generated by the dichlorobenzene ring.

Part 4: Emergency Procedures (Spill Response)

If 2-(3,4-Dichlorobenzenesulfonamido)propanoic acid is spilled outside a fume hood:

  • Evacuate & Ventilate: The propanoic acid moiety may release irritating vapors.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Containment:

    • Solid: Do not sweep dry dust (inhalation hazard). Cover with wet paper towels, then scoop into a bag.

    • Liquid: Cover with a Universal Absorbent (vermiculite or clay). Do not use simple paper towels if the solvent is flammable.

  • Decontamination: Scrub the surface with a mild detergent and water. Collect all sponges and towels into the hazardous waste bag. Do not flush the cleaning water down the drain.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4] National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (40 CFR Part 261).[5] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. (29 CFR 1910.1200).[6] [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.